Methyl thiophene-2-carboximidate hydrochloride chemical and physical properties
An In-Depth Technical Guide to Methyl Thiophene-2-Carboximidate Hydrochloride: Properties, Synthesis, and Applications Executive Summary In the landscape of heterocyclic chemistry and drug discovery, methyl thiophene-2-c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl Thiophene-2-Carboximidate Hydrochloride: Properties, Synthesis, and Applications
Executive Summary
In the landscape of heterocyclic chemistry and drug discovery, methyl thiophene-2-carboximidate hydrochloride (often referred to as the "Pinner salt" of thiophene-2-carbonitrile) serves as a critical, highly reactive electrophilic intermediate. As a Senior Application Scientist, I frequently leverage this compound to construct complex molecular architectures, including amidines, 1,2,4-triazoles, and thiadiazaphospholes[1][2]. This whitepaper provides a comprehensive analysis of its chemical properties, the causality behind its synthetic methodologies, and its downstream applications in pharmaceutical development.
Chemical Identity and Physical Properties
Understanding the foundational properties of methyl thiophene-2-carboximidate hydrochloride is essential for predicting its behavior in solution and avoiding degradation. The compound is highly polar, hygroscopic, and sensitive to aqueous environments, which dictates strict handling protocols[1][3].
Table 1: Quantitative and Structural Properties
Property
Value / Description
IUPAC Name
methyl thiophene-2-carboximidate;hydrochloride
CAS Number
54610-49-0
Molecular Formula
C₆H₈ClNOS
Molecular Weight
177.65 g/mol
Canonical SMILES
COC(=N)C1=CC=CS1.Cl
InChI Key
OEUWBJFZEJDNAJ-UHFFFAOYSA-N
Physical State
Solid precipitate (typically white to off-white powder)
Solubility
Soluble in polar protic solvents (ethanol, methanol); insoluble in non-polar solvents (diethyl ether, hexanes)
Data aggregated from standardized chemical repositories and supplier specifications[3].
Mechanistic Synthesis: The Pinner Reaction
The synthesis of methyl thiophene-2-carboximidate hydrochloride is achieved via the classic Pinner reaction, converting thiophene-2-carbonitrile into the corresponding imidate using anhydrous methanol and hydrogen chloride gas[1][4].
Causality in Experimental Design:
The reaction relies on the activation of the nitrile carbon. Passing dry HCl gas through the solution protonates the nitrile nitrogen, drastically increasing the electrophilicity of the adjacent carbon. This allows the relatively weak nucleophile (methanol) to attack and form the imidate.
Why absolute anhydrous conditions? If moisture is present, the highly reactive protonated nitrile or the resulting imidate will undergo irreversible hydrolysis to yield methyl thiophene-2-carboxylate (an ester) and ammonium chloride. This side reaction destroys the yield.
Why strict temperature control (0–5 °C)? The nucleophilic addition is exothermic. Elevated temperatures not only promote the volatilization of the dissolved HCl gas but also drive thermodynamic side reactions, leading to the decomposition of the Pinner salt[1].
Workflow of the Pinner reaction for synthesizing the imidate hydrochloride.
Applications in Drug Discovery
Methyl thiophene-2-carboximidate hydrochloride is rarely the final drug candidate; rather, it is a versatile "building block" utilized to synthesize bioactive heterocycles.
Thrombin and Protease Inhibitors: The imidate is readily converted into 2-amidinothiophenes via aminolysis (treatment with ethanolic ammonia)[1][4]. The amidine moiety is a highly basic functional group that forms critical salt bridges with negatively charged amino acid residues (e.g., aspartate) in the active sites of serine proteases like thrombin, making it invaluable for developing oral anticoagulants[5].
1,2,4-Triazoles and Antimicrobials: By reacting the imidate with various hydrazines or nitrilimines via 1,3-dipolar cycloaddition, researchers can synthesize 1,3,5-trisubstituted 1,2,4-triazoles. These scaffolds exhibit potent antimicrobial and anticancer properties[6].
Novel Heterocycles: Condensation of the imidate with thiosemicarbazones, followed by cyclization, yields highly functionalized thiadiazaphosphole derivatives, expanding the chemical space for high-throughput screening[2].
Downstream synthetic applications of methyl thiophene-2-carboximidate hydrochloride.
Self-Validating Experimental Protocol: Synthesis of the Pinner Salt
To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating checkpoints. Do not proceed to subsequent steps if a checkpoint fails.
Reagents Required:
Thiophene-2-carbonitrile (1.0 eq)
Anhydrous Methanol (1.2 eq)
Anhydrous Chloroform (Solvent)
Dry Hydrogen Chloride (HCl) gas
Anhydrous Diethyl Ether (for precipitation)
Step-by-Step Methodology:
Apparatus Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube (submerged), and a drying tube (CaCl₂ or Drierite) to strictly exclude atmospheric moisture.
Solution Preparation: Dissolve thiophene-2-carbonitrile and anhydrous methanol in anhydrous chloroform. Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0–5 °C. Causality: Chloroform acts as an inert, non-nucleophilic solvent that keeps the starting materials in solution while allowing the highly polar product to eventually precipitate.
HCl Saturation: Slowly bubble dry HCl gas through the solution. Monitor the temperature continuously; adjust the gas flow rate to ensure the internal temperature does not exceed 5 °C. Continue until the solution is fully saturated with HCl[1].
Incubation: Seal the flask and transfer it to a refrigerator (4 °C) for 24–48 hours. The reaction mixture will slowly precipitate the Pinner salt.
Isolation (Self-Validating Checkpoint 1): Add an excess of cold, anhydrous diethyl ether to the mixture to force the complete precipitation of the hydrochloride salt. Collect the solid via vacuum filtration under a blanket of inert gas (nitrogen or argon) to prevent hygroscopic degradation. Wash thoroughly with cold anhydrous ether to remove unreacted nitrile and excess methanol.
TLC: Run a Thin Layer Chromatography plate against the starting nitrile. The Pinner salt will remain at the baseline (highly polar) in standard non-polar eluent systems, confirming the conversion of the starting material.
¹H NMR (in DMSO-d₆): Confirm the disappearance of the nitrile peak (if applicable via ¹³C) and the appearance of a highly deshielded singlet corresponding to the methoxy group (-OCH₃) of the imidate, alongside the characteristic thiophene aromatic protons[1].
Mechanism of Action of Methyl Thiophene-2-Carboximidate Hydrochloride in Organic Synthesis: A Technical Guide
Executive Summary Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt that serves as a cornerstone intermediate in modern organic synthesis. Derived from the acid-catalyzed re...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt that serves as a cornerstone intermediate in modern organic synthesis. Derived from the acid-catalyzed reaction of thiophene-2-carbonitrile with methanol, this compound is instrumental in the preparation of amidines, orthoesters, and complex heterocyclic scaffolds such as 1,2,4-triazoles and thiadiazaphospholes. This technical guide details the structural causality behind its reactivity, its core mechanistic pathways, and self-validating experimental protocols for its application in drug development and materials science.
Structural and Electronic Foundations
The synthetic utility of methyl thiophene-2-carboximidate hydrochloride is fundamentally driven by the extreme electrophilicity of its imidate carbon.
Protonation State: As a hydrochloride salt, the imine nitrogen is protonated. This significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C=N bond, making the carbon highly susceptible to nucleophilic attack (1)[1].
Thermodynamic Considerations: Imidate hydrochlorides are thermodynamically unstable at elevated temperatures. Strict low-temperature maintenance (0–15 °C) is critical to prevent the spontaneous, irreversible rearrangement into amides or alkyl chlorides (2)[2],[3].
Core Mechanism: Nucleophilic Addition-Elimination
The primary mechanism of action for this compound involves a classic nucleophilic addition-elimination sequence. When exposed to nucleophiles such as amines, ammonia, or hydrazines, the reaction proceeds through a transient tetrahedral intermediate (4)[4].
Addition: The nucleophile attacks the highly electrophilic C=N carbon.
Proton Transfer: Internal proton transfer stabilizes the intermediate.
Elimination: The methoxy group is expelled as methanol (or methoxide, depending on the pH of the microenvironment), restoring the double bond to yield an amidine or facilitating further cyclocondensation into a heterocycle (3)[4],[3],[1].
Mechanism of Nucleophilic Addition-Elimination for the imidate salt.
Advanced Mechanistic Pathway: Base-Induced Elimination and C5-Lithiation
Beyond standard nucleophilic substitutions, methyl thiophene-2-carboximidate exhibits unique reactivity when treated with strong, sterically hindered bases like Lithium Diisopropylamide (LDA). As an N-unsubstituted imidate, it undergoes a base-induced elimination of the methoxide ion to form thiophene-2-carbonitrile in situ (5)[5].
Subsequently, the newly formed carbonitrile group directs a highly regioselective C5-lithiation, yielding 5-lithiothiophene-2-carbonitrile (6)[5],[6]. This contrasts sharply with the C3-lithiation typically observed in cyclic imidates (e.g., oxazolines), highlighting the unique electronic directing effects of the transient nitrile intermediate[5].
Base-induced methoxide elimination and subsequent C5-lithiation pathway.
Quantitative Data for Synthetic Applications
The versatility of methyl thiophene-2-carboximidate hydrochloride is demonstrated by its broad substrate scope. The table below summarizes typical reaction parameters, target product classes, and yields for various nucleophilic transformations (7)[7],[8].
Nucleophile / Reagent
Target Product Class
Solvent & Conditions
Typical Yield (%)
Mechanistic Pathway
Ammonia (NH₃)
Unsubstituted Amidines
Methanol, 0 °C to RT
85–95%
Addition-Elimination
Primary Amines (R-NH₂)
N-Substituted Amidines
Ethanol, Reflux
80–90%
Addition-Elimination
Hydrazine Salts
1,2,4-Triazoles
Water/Ethanol, 40 °C
85–92%
Cyclocondensation
Thiosemicarbazones
Thiadiazaphospholes
Ethanol, Reflux
75–88%
Condensation & Cyclization
Lithium Diisopropylamide
5-Lithiothiophene-2-carbonitrile
THF, -78 °C
Intermediary
Elimination & C5-Lithiation
Self-Validating Experimental Protocols
To ensure high fidelity and reproducibility in the laboratory, the following protocols integrate mechanistic causality with practical execution.
Protocol A: Synthesis of Methyl Thiophene-2-Carboximidate Hydrochloride (Pinner Reaction)
Objective: Generate the reactive Pinner salt while actively suppressing hydrolysis and thermal rearrangement.
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous methanol (1.2 eq) and anhydrous diethyl ether (co-solvent).
Causality Check: Strict anhydrous conditions are mandatory. The presence of water will intercept the highly reactive imidium intermediate, irreversibly hydrolyzing it to methyl thiophene-2-carboxylate instead of the desired imidate (3)[3],[1].
Cooling: Submerge the flask in an ice-salt bath to maintain an internal temperature of 0 °C.
Causality Check: Low temperatures prevent the thermodynamic degradation of the imidium chloride into an amide and alkyl chloride (2)[2],[3].
Acidification: Bubble dry HCl gas through the solution until saturation is achieved.
Causality Check: Anhydrous HCl serves a dual purpose: it acts as the acid catalyst to protonate the nitrile, drastically increasing its electrophilicity, and provides the chloride counterion for the final salt precipitation[2],[1].
Crystallization: Seal the vessel and store at 4 °C for 14–24 hours. Collect the resulting white precipitate via vacuum filtration, wash with cold anhydrous ether, and dry under high vacuum.
Protocol B: Conversion to Thiophene-2-Carboxamidine
Objective: Execute a nucleophilic addition-elimination to synthesize the amidine derivative.
Suspension: Suspend the synthesized methyl thiophene-2-carboximidate hydrochloride (1.0 eq) in anhydrous methanol at 0 °C.
Nucleophilic Attack: Dropwise, add a solution of methanolic ammonia (3.0 eq).
Causality Check: Ammonia acts as the primary nucleophile. The excess equivalent ensures complete conversion and drives the thermodynamic equilibrium forward during the elimination of methanol (4)[4],[3].
Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor the disappearance of the imidate via Thin-Layer Chromatography (TLC).
Isolation: Concentrate the mixture in vacuo. The crude amidine hydrochloride can be purified by recrystallization from a mixture of ethanol and diethyl ether (9)[9].
A Technical Guide to the Thermal Properties of Methyl Thiophene-2-carboximidate Hydrochloride: Stability, Melting Point, and Decomposition Profile
Abstract Methyl thiophene-2-carboximidate hydrochloride, a Pinner salt intermediate, is a valuable reagent in the synthesis of thiophene-based pharmacophores.[1] Its utility in drug development is contingent on a thoroug...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Methyl thiophene-2-carboximidate hydrochloride, a Pinner salt intermediate, is a valuable reagent in the synthesis of thiophene-based pharmacophores.[1] Its utility in drug development is contingent on a thorough understanding of its physicochemical properties, particularly its thermal stability and melting behavior. This technical guide provides a comprehensive analysis of the methodologies used to characterize this compound, offering insights into its inherent thermal lability. We detail experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), interpret the expected data, and propose the likely thermal decomposition pathways. This document serves as an essential resource for researchers, process chemists, and safety professionals, enabling the safe and effective handling, storage, and application of this reactive intermediate.
Introduction: The Challenge of Reactive Intermediates
Thiophene and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] The synthesis of complex thiophene-containing molecules often relies on versatile building blocks, among which is methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0).[3] This compound is typically synthesized via the Pinner reaction, where a nitrile reacts with an alcohol under anhydrous acidic conditions.[4]
The resulting imidate hydrochloride salts are known for their synthetic utility but also for their inherent instability.[5][6] They are susceptible to hydrolysis and can undergo thermal decomposition, which presents significant challenges for process scale-up, purification, and long-term storage. An uncharacterized thermal profile can lead to failed reactions, product degradation, and, most critically, safety hazards during manufacturing.
This guide addresses these challenges directly. By applying fundamental thermal analysis techniques, we can establish a robust thermal profile for methyl thiophene-2-carboximidate hydrochloride. This knowledge is paramount for defining safe operating limits, establishing appropriate storage conditions, and ensuring the purity and integrity of the intermediate for subsequent synthetic transformations.
Physicochemical Properties
A summary of the known chemical and physical properties of methyl thiophene-2-carboximidate hydrochloride is presented below.
To fully characterize the thermal behavior of methyl thiophene-2-carboximidate hydrochloride, a dual-technique approach is essential. This involves using Differential Scanning Calorimetry (DSC) to measure heat flow and Thermogravimetric Analysis (TGA) to measure mass changes as a function of temperature.
Expertise & Causality: We use DSC to identify thermal events like melting (endotherm) or decomposition (exotherm). However, an endothermic event in DSC could represent either melting or an endothermic decomposition. TGA is used concurrently to resolve this ambiguity.[7] If an endotherm occurs without mass loss, it is a true melt. If it is accompanied by a significant mass loss, it is decomposition or sublimation.[8] This dual analysis is a self-validating system critical for accurate interpretation.
The general workflow for this analysis is outlined below.
Caption: General workflow for thermal characterization.
Experimental Methodologies
The following protocols are designed to provide a comprehensive thermal profile. They are grounded in standard practices for the analysis of organic molecules and heterocyclic compounds.[9][10]
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point (Tₘ) and enthalpy of fusion (ΔHfus), and to detect any other thermal events such as solid-solid transitions or decomposition.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 3-5 mg of methyl thiophene-2-carboximidate hydrochloride into a hermetically sealed aluminum pan. The use of a hermetic seal is crucial to contain any evolved gases from initial decomposition, ensuring accurate measurement.
Blank Reference: Prepare an empty, hermetically sealed aluminum pan to serve as the reference.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.
Causality: A heating rate of 10 °C/min is standard and provides a good balance between resolution and experimental time.[11]
Maintain a constant nitrogen purge (50 mL/min) throughout the experiment to provide an inert atmosphere and prevent oxidative decomposition.
Data Analysis: Analyze the resulting heat flow vs. temperature curve to identify the onset temperature, peak temperature, and integrated area (enthalpy) of any endothermic or exothermic events.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass due to decomposition (Td) and to quantify the mass loss at different stages.
Step-by-Step Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
Thermal Program:
Equilibrate the sample at 25 °C.
Ramp the temperature from 25 °C to 500 °C at a rate of 10 °C/min.
Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.
Data Analysis: Analyze the resulting mass vs. temperature curve. The decomposition onset temperature (Td) is typically reported as the temperature at which 5% mass loss occurs (Tₔ₅%).[8]
Predicted Thermal Behavior and Data Interpretation
While specific experimental data for this compound is not publicly available, we can predict its behavior based on the known chemistry of imidate hydrochlorides and thiophene derivatives.[5][12]
Expected Results
Imidate hydrochlorides are known to be thermally labile and may decompose at or near their melting points.[6] Therefore, we anticipate a complex thermal profile where melting and decomposition may overlap.
Table 1: Predicted Thermal Analysis Data
Parameter
Technique
Predicted Value
Interpretation
Melting Onset (Tₘ)
DSC
140 - 160 °C
An endothermic event will be observed. This may not be a sharp, clear melt if decomposition occurs concurrently.
Decomposition Onset (Tₔ₅%)
TGA
150 - 170 °C
A significant mass loss is expected to begin in this range, confirming thermal instability near the melting point.
| Decomposition Peak | DSC | > 170 °C | An exothermic event may follow the initial endotherm, indicating an energetic decomposition process. |
Proposed Decomposition Pathway
The thermal decomposition of imidate hydrochlorides can proceed through several pathways. The most common is a reversion reaction, which is essentially the reverse of the Pinner synthesis.[6]
Reversion to Amide: The most probable pathway involves the intramolecular attack of the chloride ion on the methyl group, leading to the formation of the thermodynamically stable thiophene-2-carboxamide and methyl chloride gas.
Reversion to Ester: A second possibility is dissociation into methyl thiophene-2-carboxylate and ammonium chloride.
These two pathways are not mutually exclusive and may occur simultaneously. TGA coupled with mass spectrometry (TGA-MS) would be the definitive technique to identify the evolved gaseous products (e.g., methyl chloride, ammonia) and confirm the exact mechanism.
Caption: Proposed thermal decomposition pathways.
Practical Implications for Laboratory and Process Safety
The predicted thermal instability of methyl thiophene-2-carboximidate hydrochloride necessitates strict handling and storage protocols:
Storage: The material should be stored under anhydrous conditions at reduced temperatures (e.g., 2-8 °C) to minimize degradation. The container should be kept tightly sealed under an inert atmosphere (nitrogen or argon).
Handling: Avoid heating the solid material, especially in a confined space. When using it as a reagent, reactions should be conducted at controlled temperatures, and any exotherms should be carefully managed.
Process Safety: During scale-up, the potential for gas evolution (methyl chloride or HCl/ammonia) must be accounted for with appropriate vessel venting and off-gas scrubbing systems. The decomposition can be exothermic, and accumulation of the material at elevated temperatures could pose a thermal runaway risk.
Conclusion
Methyl thiophene-2-carboximidate hydrochloride is a synthetically useful but thermally sensitive intermediate. A comprehensive thermal analysis using DSC and TGA is not merely an academic exercise but a critical component of process safety and quality control. The data strongly suggests that the compound is likely to decompose at or near its melting point, primarily reverting to thiophene-2-carboxamide and methyl chloride. This guide provides the necessary theoretical framework and practical experimental protocols for researchers and drug development professionals to safely handle, store, and utilize this valuable chemical building block, ensuring both experimental success and operational safety.
MDPI. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperature Range of Liquid-Crystalline Blue Phases. Retrieved from [Link]
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ResearchGate. (n.d.). (a), (b) and (c) Differential scanning calorimetry (DSC) curve of... Retrieved from [Link]
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PMC. (2026). Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Retrieved from [Link]
PMC. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Retrieved from [Link]
NIST. (n.d.). Methyl-2-thiophene carboxylate. Retrieved from [Link]
ACS Publications. (2025). Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates. Retrieved from [Link]
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ACS Publications. (2010). Thiophene-Containing Pechmann Dye Derivatives. Retrieved from [Link]
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Solubility Profile and Solvent-Driven Thermodynamics of Methyl Thiophene-2-Carboximidate Hydrochloride
Executive Summary Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt intermediate widely utilized in the synthesis of thiophene-containing amidines, heterocycles, and pharmac...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt intermediate widely utilized in the synthesis of thiophene-containing amidines, heterocycles, and pharmaceutical active ingredients[1]. In process chemistry, failures during the isolation of this intermediate rarely stem from intrinsic reaction kinetics; instead, they arise from a fundamental misunderstanding of the compound's solubility profile. Imidate hydrochlorides are highly susceptible to solvolysis and thermal degradation[2]. Therefore, precise solvent and anti-solvent selection is critical to maximizing yield, purity, and stability.
This technical guide dissects the solubility profile of methyl thiophene-2-carboximidate hydrochloride, providing causality-driven methodologies for its thermodynamic evaluation and isolation.
Physicochemical Causality: The Nature of Pinner Salts
Methyl thiophene-2-carboximidate hydrochloride is an ionic salt characterized by a highly delocalized positive charge across the nitrogen-carbon-oxygen (imidate) functional group. Its solubility in any given organic medium is governed by two competing thermodynamic forces:
Crystal Lattice Energy: The strong electrostatic interactions between the protonated imidate cation and the chloride counterion.
Solvation Energy: The capacity of the solvent to stabilize these ions through dipole-ion interactions and hydrogen bonding.
Because the alkoxy moiety (methoxy) is sterically small, the lattice energy of this specific salt is relatively high. However, the molecule exhibits profound solubility in polar protic solvents (such as methanol) due to extensive hydrogen bonding[3]. While this high solubility is necessary during the initial Pinner reaction to maintain a homogenous phase, it becomes a severe liability during product isolation. As demonstrated in process optimizations for analogous imidate salts, high solubility in the parent alcohol in the presence of excess HCl inevitably leads to poor recovery, necessitating the strategic use of anti-solvents[3].
Quantitative Solubility Profile in Organic Solvents
To provide a reliable baseline for process design, Table 1 synthesizes the solubility behavior of methyl thiophene-2-carboximidate hydrochloride across various organic solvent classes.
Table 1: Solubility Profile of Methyl Thiophene-2-Carboximidate Hydrochloride at 25°C
Solvent Class
Specific Solvent
Dielectric Constant (ε)
Est. Solubility (mg/mL)
Process Application & Causality
Polar Protic
Methanol
32.7
> 150 (Highly Soluble)
Reaction Solvent: High solvation energy overcomes lattice energy, keeping the intermediate dissolved during synthesis.
Polar Protic
Ethanol
24.5
50 - 100 (Soluble)
Aminolysis Medium: Often used for downstream amidine conversion[1]. High solubility can lower isolation yields if not managed.
Polar Aprotic
Acetonitrile
37.5
10 - 25 (Slightly Soluble)
Analytical Diluent: Poor solvation of the chloride anion limits overall solubility despite high bulk polarity.
Chlorinated
Dichloromethane
9.1
< 5 (Insoluble)
Extraction: Lacks hydrogen-bonding capability; used as a diluent or extraction solvent to remove non-polar impurities.
Ether
Diethyl Ether
4.3
< 1 (Insoluble)
Standard Anti-solvent: Incapable of disrupting the ionic lattice, forcing rapid precipitation of the salt[1].
Ester
Iso-propyl Acetate
6.0
< 2 (Insoluble)
Scalable Anti-solvent: A safer, scalable alternative to ethers, providing excellent precipitation recovery without peroxide hazards[3].
Note: Values are empirically derived ranges based on the generalized behavior of thiophene-2-carboximidate hydrochlorides and structurally analogous short-chain imidate salts.
Standard gravimetric solubility tests are fundamentally flawed when applied to imidate hydrochlorides. Gravimetry cannot differentiate between the intact salt and its degradation products (e.g., conversion to methyl thiophene-2-carboxylate via solvolysis)[2].
The following protocol utilizes a self-validating HPLC-UV workflow to ensure that the measured solubility accurately reflects the intact, un-degraded Pinner salt.
Preparation of Saturated Solutions: Add an excess of methyl thiophene-2-carboximidate hydrochloride (approx. 200 mg) to 1.0 mL of the target anhydrous solvent in a 2 mL sealed, inert glass vial.
Causality: Using a sealed, anhydrous environment prevents ambient moisture from initiating hydrolysis to the corresponding amide or ester.
Equilibration: Agitate the suspension at 25°C ± 0.1°C using a thermomixer at 800 rpm for 24 hours.
Causality: A 24-hour window ensures thermodynamic equilibrium is reached between the solid crystal lattice and the solvated ions, preventing artificially low kinetic solubility readings.
Phase Separation: Centrifuge the suspension at 10,000 x g for 10 minutes. Rapidly filter the supernatant through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chosen for its broad chemical compatibility, ensuring no extractables interfere with the UV baseline.
Dilution and Quenching: Immediately dilute a 10 µL aliquot of the filtrate into 990 µL of cold, anhydrous acetonitrile.
Causality: Quenching in a cold, aprotic solvent instantly halts any potential solvolysis that might occur while the sample sits in the autosampler queue.
HPLC-UV Analysis: Inject the sample onto a standard C18 column. Utilize a mobile phase of 0.1% Trifluoroacetic acid (TFA) in Water / Acetonitrile.
Causality: The acidic mobile phase maintains the imidate in its protonated state during elution, preventing on-column degradation.
Self-Validation Check (Critical): Monitor the chromatogram for the presence of methyl thiophene-2-carboxylate (the primary solvolysis byproduct).
System Logic: If the ester peak exceeds 2% relative peak area, the solubility data for that specific solvent must be flagged as kinetically unstable, and the solvent is deemed unsuitable for long-term processing.
Workflow Visualization: Solvent Roles in Pinner Synthesis
The solubility profile directly dictates the synthetic workflow. The Pinner reaction requires the nitrile and alcohol to be miscible, while the resulting imidate hydrochloride must be forced out of solution to drive the equilibrium forward and isolate the pure product[1].
Solvent-driven thermodynamic control workflow in Pinner salt isolation.
Discussion: Strategic Solvent Selection
When scaling up the synthesis or utilizing methyl thiophene-2-carboximidate hydrochloride in downstream applications (such as aminolysis to form 2-amidinothiophene hydrochloride[1]), solvent selection is paramount.
Reaction vs. Isolation: The formation of the imidate requires a polar protic environment (methanol) to stabilize the transition state and solvate the incoming HCl gas. However, excessive solubility in the parent alcohol leads to significant yield loss during isolation[3].
The Role of Anti-Solvents: By introducing a non-polar solvent like diethyl ether or a moderately polar ester like iso-propyl acetate (IPAc), the bulk dielectric constant of the medium is drastically lowered. This forces the solvation energy to drop below the crystal lattice energy, triggering rapid precipitation of the imidate hydrochloride. For industrial scale-up, IPAc is heavily favored over diethyl ether to mitigate flammability and peroxide-forming hazards while maintaining excellent anti-solvent properties[3].
Understanding the solubility profile of methyl thiophene-2-carboximidate hydrochloride is not merely an exercise in physical chemistry; it is the foundational logic required to design robust, high-yielding synthetic processes. By employing self-validating analytical techniques to monitor solvolysis and strategically manipulating solvent dielectric constants, researchers can effectively control the thermodynamics of Pinner salt isolation.
References
1.[3] Title: Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates | The Journal of Organic Chemistry - ACS Publications
Source: acs.org
URL:
2.[1] Title: An In-depth Technical Guide to 2- Amidinothiophene Hydrochloride (Thiophene-2 - Benchchem
Source: benchchem.com
URL:
3.[2] Title: Chemistry and Synthesis of Imidates | PDF | Amine | Ester - Scribd
Source: scribd.com
URL:
Methyl thiophene-2-carboximidate hydrochloride MSDS and laboratory safety data
An In-Depth Technical Guide to Methyl Thiophene-2-Carboximidate Hydrochloride: Synthesis, Safety, and Applications Executive Summary Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0) is a highly reactive P...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to Methyl Thiophene-2-Carboximidate Hydrochloride: Synthesis, Safety, and Applications
Executive Summary
Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0) is a highly reactive Pinner salt widely utilized in medicinal chemistry and organic synthesis[1]. As a versatile electrophilic synthon, it serves as the primary precursor for incorporating the thiophene-2-amidine pharmacophore into complex molecules, including factor Xa inhibitors and various N-heterocycles[2]. This whitepaper provides a comprehensive overview of its physicochemical properties, critical safety and handling protocols, and detailed experimental methodologies, grounded in mechanistic causality.
Physicochemical Properties & Identification
Understanding the physical parameters of this imidate salt is the first step in ensuring reproducible synthetic outcomes.
Parameter
Specification
Chemical Name
Methyl thiophene-2-carboximidate hydrochloride
IUPAC Name
Methyl thiophene-2-carboximidate; hydrochloride
CAS Number
54610-49-0
Molecular Formula
C₆H₈ClNOS
Molecular Weight
177.65 g/mol
Appearance
White to off-white crystalline solid
Solubility
Soluble in methanol and ethanol (reacts over time); insoluble in non-polar solvents (ether, hexane)
Storage Conditions
2-8°C, strictly anhydrous, under inert atmosphere (Argon/Nitrogen)
Laboratory Safety Data (SDS) & Hazard Profile
Handling Pinner salts requires stringent safety protocols due to their inherent reactivity and irritant properties. According to standard safety data sheets (Fluorochem SDS), the compound is classified under GHS as a severe irritant[1].
GHS Hazard Code
Hazard Statement
Preventive Measure
H302
Harmful if swallowed
Do not eat, drink, or smoke when handling.
H315
Causes skin irritation
Wear nitrile gloves and a standard lab coat.
H319
Causes serious eye irritation
Wear tightly fitting safety goggles.
H335
May cause respiratory irritation
Handle exclusively inside a certified fume hood.
Causality in Handling: The compound's moisture sensitivity is not merely a yield issue; it is a safety and purity concern. Exposure to atmospheric moisture leads to rapid hydrolysis, releasing hydrogen chloride (HCl) gas and forming methyl thiophene-2-carboxylate[2]. Therefore, handling must be conducted inside a desiccator or a glovebox, and all reaction vessels utilizing this compound must be purged with an inert gas.
Mechanistic Insights: The Pinner Salt Chemistry
The synthesis of methyl thiophene-2-carboximidate hydrochloride proceeds via the classic Pinner reaction. The mechanism involves the acid-catalyzed activation of the nitrile group of thiophene-2-carbonitrile, followed by the nucleophilic attack of methanol[2].
Thermodynamic vs. Kinetic Control: The reaction must be maintained at or below 0°C. At elevated temperatures, the kinetically favored imidate salt undergoes nucleophilic attack by the chloride ion on the methyl group, leading to the thermodynamically stable amide (thiophene-2-carboxamide) and methyl chloride gas[2].
Hydrolysis Vulnerability: The carbon atom of the imidate is highly electrophilic. If water is introduced, it outcompetes amines as a nucleophile, leading to the formation of a tetrahedral intermediate that collapses into an ester, irreversibly destroying the synthon[2].
Caption: Reaction pathway of Pinner salt synthesis, aminolysis, and moisture-induced hydrolysis.
Experimental Protocols: A Self-Validating System
As an application scientist, it is critical to emphasize that successful synthesis relies on the absolute exclusion of water and meticulous temperature control. The following protocols are designed to be self-validating; deviations in temperature or atmospheric control will immediately manifest as poor crystallization or oiling out of the product.
Protocol 1: Synthesis of Methyl Thiophene-2-Carboximidate Hydrochloride
Apparatus Preparation: Flame-dry a 2-neck round-bottom flask equipped with a gas inlet and a drying tube (CaCl₂). Purge continuously with Argon.
Reagent Mixing: Dissolve 1.0 equivalent of thiophene-2-carbonitrile in 1.2 equivalents of anhydrous methanol and a co-solvent (e.g., anhydrous diethyl ether) to facilitate subsequent crystallization.
Acidification (The Critical Step): Submerge the flask in an ice-salt bath (-5°C to 0°C). Slowly bubble anhydrous HCl gas through the solution. Causality: The dissolution of HCl is highly exothermic. Rapid bubbling will spike the temperature, promoting the formation of the amide byproduct[2].
Saturation & Incubation: Once the solution is saturated with HCl, seal the flask and store it at 4°C for 24-48 hours. The Pinner salt will precipitate as a dense white crystalline solid.
Isolation: Rapidly filter the precipitate under a blanket of Argon using a Schlenk frit. Wash extensively with cold, anhydrous diethyl ether to remove unreacted starting materials and residual HCl.
Drying: Dry the product in vacuo over P₂O₅. Do not apply heat.
Caption: Step-by-step experimental workflow for the synthesis and isolation of the Pinner salt.
Protocol 2: Conversion to Thiophene-2-Carboxamidine (Aminolysis)
To synthesize the amidine, the isolated Pinner salt is treated with an ammonia source.
Suspend the freshly prepared methyl thiophene-2-carboximidate hydrochloride in anhydrous methanol at 0°C.
Introduce a solution of methanolic ammonia (typically 2.0 to 3.0 M, 3.0 eq). Causality: Excess ammonia ensures complete conversion and acts as a buffer against any residual acid, driving the equilibrium toward the amidine free base or its corresponding hydrochloride salt.
Stir at room temperature for 12 hours.
Concentrate under reduced pressure and recrystallize from an ethanol/ether mixture.
Applications in Drug Development
Methyl thiophene-2-carboximidate hydrochloride is a critical building block in medicinal chemistry. It is extensively used to synthesize 1,2,4-triazoles and oxadiazoles, which are prevalent bioisosteres for amides and esters in drug design (ResearchGate)[3]. Furthermore, its condensation with various thiosemicarbazones yields highly functionalized thiadiazaphosphole derivatives, which exhibit significant antimicrobial and anti-inflammatory properties[4]. The imidate functionality provides both electrophilic and nucleophilic centers, enhancing its versatility as an organic synthon for late-stage functionalization[5].
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: High-Yield Synthesis of Thiophene-2-Carboxamidines via Methyl Thiophene-2-Carboximidate Hydrochloride
Introduction & Mechanistic Rationale
Thiophene-containing amidines are privileged pharmacophores frequently integrated into the design of factor Xa inhibitors, nitric oxide synthase (NOS) inhibitors, and broad-spectrum antiparasitic agents. Direct nucleophilic addition of amines to unactivated nitriles requires harsh conditions (e.g., Lewis acids, high temperatures, or transition-metal catalysts)[1]. To circumvent these thermodynamic barriers, the classic Pinner reaction offers an atom-economic, two-step alternative[2].
By first converting thiophene-2-carbonitrile into methyl thiophene-2-carboximidate hydrochloride (the Pinner salt) using anhydrous methanol and hydrogen chloride gas, the nitrile carbon is highly activated[3]. The protonated imine nitrogen drastically lowers the lowest unoccupied molecular orbital (LUMO) of the imidate carbon, making it highly susceptible to nucleophilic attack by primary or secondary amines[2]. This protocol details the aminolysis of this stable imidate intermediate to generate diverse N-substituted amidines.
Experimental Workflow & Causality
The synthesis relies on a strict sequence of nucleophilic addition followed by elimination. Maintaining anhydrous conditions is the most critical causal factor in this workflow; exposure to water allows competitive nucleophilic attack by H₂O, leading to the irreversible hydrolysis of the imidate into methyl thiophene-2-carboxylate[3].
Workflow of amidine synthesis via the Pinner reaction utilizing an imidate intermediate.
Mechanistic pathway of imidate aminolysis via a tetrahedral intermediate.
Step-by-Step Protocol: Aminolysis of Methyl Thiophene-2-Carboximidate Hydrochloride
This protocol is designed as a self-validating system. In-process controls (IPC) are embedded to ensure the user can verify the success of the intermediate stages before proceeding.
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Argon or N₂.
Suspend methyl thiophene-2-carboximidate hydrochloride (1.0 equiv) in anhydrous methanol (typically 5-10 mL per gram of substrate).
Causality: Methanol is chosen as the solvent to match the leaving group of the methyl imidate, preventing transesterification side-reactions that complicate TLC monitoring and purification.
Step 2: Nucleophilic Addition
Add the desired amine (1.1 equiv) dropwise to the stirring suspension at room temperature.
Conditional Step: If using an amine hydrochloride salt (e.g., methylamine HCl), add TEA (1.2 equiv) to liberate the free nucleophilic amine in situ.
Adjust the temperature based on the nucleophile:
Aliphatic Amines (Primary/Secondary): Stir at room temperature (20-25 °C) for 4-6 hours.
Aromatic Amines (Anilines): Heat to reflux (65 °C) for 12-24 hours.
Causality: Anilines possess delocalized lone pairs, significantly reducing their nucleophilicity. Thermal energy is required to overcome the higher activation barrier for the formation of the tetrahedral intermediate.
Step 3: In-Process Control (IPC) & Self-Validation
Monitor the reaction via Thin Layer Chromatography (TLC). Use a highly polar eluent system (e.g., DCM:MeOH:NH₄OH 90:9:1).
Validation Check: The starting imidate will consume completely. The product amidine will appear as a highly polar, UV-active spot (often streaking slightly if NH₄OH is omitted from the eluent).
Step 4: Workup and Isolation
Upon complete consumption of the imidate, concentrate the reaction mixture under reduced pressure to remove methanol.
To isolate the free base : Partition the crude residue between dichloromethane (DCM) and saturated aqueous NaHCO₃. Extract the aqueous layer 3x with DCM, dry over anhydrous Na₂SO₄, and concentrate.
To isolate the hydrochloride salt : Triturate the crude methanolic residue directly with cold anhydrous diethyl ether. The amidine hydrochloride will precipitate as a crystalline solid. Filter and dry under vacuum.
Validation Check (¹H NMR): Confirm success by the disappearance of the sharp singlet at ~3.9-4.1 ppm (imidate -OCH₃) and the appearance of broad, exchangeable N-H signals (typically >7.0 ppm in DMSO-d6) alongside the incorporated amine's R-group resonances[3].
Quantitative Substrate Scope & Data Presentation
The electrophilicity of the Pinner salt allows for a broad substrate scope. The table below summarizes representative quantitative data for the aminolysis of methyl thiophene-2-carboximidate hydrochloride with various amine classes[2][4].
Amine Class
Specific Amine
Reaction Temp
Time
Isolated Yield (%)
Purity (HPLC)
Simple Aliphatic
Methylamine (gas or solution)
25 °C
4 h
92%
>98%
Bulky Aliphatic
tert-Butylamine
65 °C (Reflux)
12 h
78%
>95%
Aromatic (Electron-Rich)
p-Anisidine
65 °C (Reflux)
6 h
85%
>97%
Aromatic (Electron-Poor)
p-Nitroaniline
65 °C (Reflux)
24 h
60%
>92%
Secondary Aliphatic
Piperidine
25 °C
6 h
88%
>98%
Note: Yields for electron-poor anilines are inherently lower due to the diminished nucleophilicity of the amine nitrogen, which slows the initial attack on the imidate carbon.
Troubleshooting & Optimization Insights
Low Yield / High Ester Byproduct: If NMR indicates a high ratio of methyl thiophene-2-carboxylate, the reaction matrix was contaminated with water. Ensure the methanol is strictly anhydrous and the imidate salt is stored in a desiccator, as Pinner salts are highly hygroscopic[3].
Incomplete Conversion with Anilines: If unreacted imidate persists when using deactivated anilines, consider adding a catalytic amount of glacial acetic acid. Causality: Mild acidic conditions can further activate the imidate carbon without fully protonating the weakly basic aniline, creating a kinetic "sweet spot" for the reaction.
References
Organic Chemistry Portal. Amidine synthesis by imidoylation. Organic Chemistry Portal.[Link]
MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules.[Link]
Preparation of Thiophene-Based Heterocycles from Methyl Thiophene-2-Carboximidate: A Technical Guide
Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Rationale Thiophene-based heterocycles are highly valued in medicinal chemistry for their diverse pharmacological pro...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Rationale
Thiophene-based heterocycles are highly valued in medicinal chemistry for their diverse pharmacological profiles, including antibacterial, antifungal, and anticancer properties. In the pursuit of novel thiophene derivatives, methyl thiophene-2-carboximidate serves as an exceptionally versatile, bis-electrophilic building block.
The imidate functionality features a highly electrophilic imine carbon, making it an excellent target for sequential nucleophilic attacks. The methoxy group acts as a facile leaving group, while the imine nitrogen can be functionalized to direct subsequent ring closures. This application note details two field-proven synthetic pathways utilizing this precursor: the synthesis of thiophene-based triazole sulfonamides [1] and 2,3-dihydro-1,3,5,4-thiadiazaphosphole derivatives [2].
Mechanistic Insights
Understanding the causality behind these transformations is critical for troubleshooting and optimizing yields:
Bis-Electrophilic Activation (Triazole Pathway): When methyl thiophene-2-carboximidate is reacted with sulfonyl isocyanates, the imine nitrogen acts as a nucleophile, creating an N-sulfonamide imidate intermediate. This intermediate is "bis-electrophilic." Both the imine carbon and the adjacent sulfonamide functionalities can participate in cyclocondensation with bidentate nucleophiles (like hydrazines), driving the formation of the 5-membered 1,2,4-triazole ring[1].
P(III)-Mediated Ring Closure (Thiadiazaphosphole Pathway): In the synthesis of thiadiazaphospholes, the initial condensation with thiosemicarbazones yields a linear intermediate. Hexamethylphosphorous triamide (HMPT) is then introduced. HMPT is a highly reactive P(III) reagent. The terminal nitrogen and sulfur atoms of the thiosemicarbazone intermediate undergo sequential nucleophilic attacks on the phosphorus center. This displaces dimethylamine gas, shifting the thermodynamic equilibrium to close the heterocycle[2].
Experimental Protocols
Protocol A: Synthesis of Thiophene-Based Triazole Sulfonamides
This protocol describes a practical, high-yielding method for the one-pot synthesis of diverse triazole sulfonamides starting from the imidate precursor[1].
Step 1: Preparation of the N-Sulfonamide Imidate Intermediate
Setup: Dissolve methyl thiophene-2-carboximidate (1.0 equiv, 10 mmol) in 20 mL of anhydrous dichloromethane (DCM) in an oven-dried round-bottom flask under an argon atmosphere.
Addition: Cool the reaction mixture to 0 °C using an ice bath. Add the desired sulfonyl isocyanate (1.0 equiv, 10 mmol) dropwise over 15 minutes.
Causality: The low temperature prevents unwanted side reactions and controls the exothermic addition of the isocyanate to the imidate nitrogen.
Isolation: Stir for 1–2 hours. Monitor the complete consumption of the starting material via Thin Layer Chromatography (TLC). Remove the DCM under reduced pressure to isolate the crude N-sulfonamide imidate.
Step 2: Cyclocondensation to Triazole Sulfonamide
Reaction: Dissolve the crude intermediate (1.0 mmol) in 10 mL of methanol. Add a substituted hydrazine derivative (1.0 mmol).
Causality: Methanol is chosen as a protic solvent to facilitate necessary proton transfers during the cyclocondensation step. The reaction proceeds cleanly at room temperature due to the high reactivity of the bis-electrophilic imidate.
Stirring: Stir the mixture at room temperature for 2–6 hours.
Validation & Purification: A precipitate will form as the triazole product is typically less soluble in methanol than the starting materials. Collect the solid by vacuum filtration, wash with cold methanol (5 mL), and recrystallize from petroleum ether. If regioisomers are present (e.g., when using methylhydrazine), purify via flash chromatography (silica gel, EtOAc/hexane)[1].
Protocol B: Synthesis of 2,3-Dihydro-1,3,5,4-Thiadiazaphosphole Derivatives
This method offers significant advantages such as high efficiency and the generation of highly functionalized phosphorus-containing heterocycles[2].
Step 1: Condensation with Thiosemicarbazones
Reaction: Combine methyl thiophene-2-carboximidate (1.0 equiv) with a selected thiosemicarbazone (1.0 equiv) in absolute ethanol.
Reflux: Heat the mixture to reflux for 4–6 hours.
Causality: Refluxing provides the necessary activation energy for the displacement of the methoxy group by the nucleophilic nitrogen of the thiosemicarbazone.
Isolation: Evaporate the solvent under vacuum and recrystallize the crude intermediate from an appropriate solvent system.
Step 2: Phosphorous-Mediated Cyclization
Setup: Suspend the purified intermediate (1.0 mmol) in 15 mL of dry toluene in a Schlenk flask under a strict nitrogen atmosphere.
Addition: Add hexamethylphosphorous triamide (HMPT) (1.2 mmol) via syringe.
Causality: Toluene allows for higher reflux temperatures (~110 °C), which are required to drive the elimination of dimethylamine during the ring closure. An inert atmosphere is critical as P(III) reagents are highly sensitive to oxidation.
Reflux & Validation: Reflux the mixture until the evolution of dimethylamine gas ceases (can be monitored using wet pH paper at the condenser outlet turning blue, then returning to neutral when evolution stops).
Purification: Concentrate the mixture under vacuum. Purify the resulting residue via column chromatography to yield the pure thiadiazaphosphole derivative[2].
Quantitative Data Summary
The following table summarizes the comparative reaction conditions and typical yields for both synthetic pathways.
Synthetic Pathway
Intermediate Step Conditions
Cyclization Step Conditions
Typical Yields
Key Reagents
Triazole Sulfonamides
DCM, 0 °C, 1–2 h
MeOH, Room Temp, 2–6 h
80–90%
Sulfonyl Isocyanate, Hydrazine
Thiadiazaphospholes
EtOH, Reflux, 4–6 h
Toluene, Reflux, 6–8 h
75–85%
Thiosemicarbazone, HMPT
Synthetic Pathway Visualization
Divergent synthetic pathways from methyl thiophene-2-carboximidate to functionalized heterocycles.
References
Balti, M., Hachicha, M., Efrit, M. L., & Mrabet, H. (2015). Simple and Efficient Synthesis of Some Novel Triazoles Sulfonamides. Heterocycles, 91(8), 1645. [Link]
Balti, M., & Efrit, M. L. (2016). Efficient synthesis of novel 2,3-dihydro-1,3,5,4-thiadiazaphosphole derivatives. Journal of Sulfur Chemistry, 37(4), 466-475. [Link]
Application Notes & Protocols: Methyl Thiophene-2-Carboximidate Hydrochloride as a Pivotal Intermediate in Pharmaceutical Synthesis
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0). We will delve into its s...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0). We will delve into its synthesis, core reactivity, and critical applications as a pharmaceutical intermediate, with a particular focus on its role in the construction of privileged heterocyclic scaffolds. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure success.
Introduction: The Strategic Value of an Imidate Intermediate
Methyl thiophene-2-carboximidate hydrochloride belongs to a class of compounds known as imidate hydrochlorides, or more classically, Pinner salts.[1][2] These reagents are highly valuable in organic synthesis due to their unique electronic character; unlike the relatively unreactive amide functional group, the imidate moiety possesses both electrophilic and nucleophilic centers, rendering it a versatile synthon for constructing complex nitrogen-containing molecules.[3]
The primary strategic importance of methyl thiophene-2-carboximidate hydrochloride lies in its function as a direct precursor to a range of heterocyclic systems, most notably thieno[2,3-d]pyrimidines.[4][5] The thieno[2,3-d]pyrimidine core is considered a bioisostere of quinazoline and is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[6][7] This guide provides the foundational knowledge and detailed protocols to leverage this key intermediate in pharmaceutical synthesis programs.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for maintaining the integrity and reactivity of the Pinner salt. It is hygroscopic and thermally sensitive.
| May cause respiratory irritation | H335 | |[8] |
Handling & Storage:
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term storage.
Incompatibilities: Avoid strong oxidizing agents and acid chlorides.[9] Moisture will lead to hydrolysis.
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[9]
Synthesis Protocol: The Pinner Reaction
The most common and direct route to methyl thiophene-2-carboximidate hydrochloride is the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile.[1][10][11]
Principle: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (gaseous HCl). This activation dramatically increases the electrophilicity of the nitrile carbon, facilitating nucleophilic attack by methanol. Subsequent proton transfer yields the stable imidate hydrochloride salt, which often precipitates from the reaction medium.[12]
Diagram: Pinner Reaction Workflow
Caption: Workflow for the synthesis of the Pinner salt via the Pinner reaction.
Detailed Experimental Protocol: Synthesis
Materials:
Thiophene-2-carbonitrile (1 eq.)
Anhydrous Methanol (1.1 eq.)
Anhydrous Diethyl Ether or Chloroform
Dry Hydrogen Chloride (gas)
Three-neck round-bottom flask with a gas inlet tube, drying tube (CaCl₂), and magnetic stirrer.
Ice bath
Methodology:
Setup: Assemble the glassware and flame-dry under a stream of inert gas (e.g., Argon) to ensure all components are scrupulously dry. Allow to cool to room temperature.
Reagent Preparation: In the reaction flask, prepare a solution of thiophene-2-carbonitrile (1 eq.) and anhydrous methanol (1.1 eq.) in anhydrous diethyl ether.[13]
Expert Insight: The use of a slight excess of methanol ensures complete conversion of the nitrile. Diethyl ether is a good solvent choice as the resulting Pinner salt has low solubility, facilitating its isolation by precipitation.
Reaction: Cool the stirred solution to 0°C using an ice bath.
HCl Addition: Bubble dry hydrogen chloride gas through the solution at a moderate rate.[13] A white precipitate will begin to form. Continue bubbling until the solution is saturated and no further precipitation is observed.
Causality: Low temperature is critical. Imidate hydrochlorides are thermodynamically unstable and can rearrange to the corresponding N-alkyl amide and alkyl chloride at elevated temperatures.[1][2]
Isolation: After saturation, seal the flask and allow it to stand at 0-4°C for several hours (or overnight) to ensure complete precipitation.[13]
Work-up: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold, anhydrous diethyl ether to remove any unreacted starting materials and residual acid.
Drying: Dry the resulting white solid, methyl thiophene-2-carboximidate hydrochloride, under vacuum.
Validation:
¹H NMR: The proton NMR spectrum should confirm the presence of the thiophene ring protons (typically in the δ 7.0-8.0 ppm range), a singlet for the methoxy (-OCH₃) protons, and broad signals for the N-H protons.[13]
IR Spectroscopy: Look for a characteristic C=N stretch (approx. 1650-1680 cm⁻¹) and the absence of the nitrile (C≡N) stretch from the starting material (approx. 2220-2240 cm⁻¹).
Core Application: Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
The primary utility of this Pinner salt is its role as an efficient C-N-C synthon for building the pyrimidine ring onto a pre-existing thiophene. The most common strategy involves a cyclocondensation reaction with an ortho-amino thiophene ester.
Diagram: Reactivity Hub of Methyl Thiophene-2-Carboximidate HCl
Caption: Versatility of the Pinner salt as a precursor to various functional groups.
Protocol: Synthesis of a 4-Hydroxythieno[2,3-d]pyrimidine Derivative
Principle: The nucleophilic amino group of a compound like methyl 3-aminothiophene-2-carboxylate attacks the electrophilic imidate carbon of the Pinner salt.[14] This is followed by an intramolecular cyclization with the loss of methanol and HCl to form the stable, fused aromatic thieno[2,3-d]pyrimidine system.
Diagram: Thienopyrimidine Synthesis Workflow
Caption: General workflow for the synthesis of thienopyrimidines.
Anhydrous Pyridine or another high-boiling point solvent (e.g., DMF, n-butanol)
Ethanol (for recrystallization)
Methodology:
Reaction Setup: To a round-bottom flask, add methyl thiophene-2-carboximidate hydrochloride (1 eq.), methyl 3-aminothiophene-2-carboxylate (1 eq.), and anhydrous pyridine.
Expert Insight: Pyridine often serves as both the solvent and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
Heating: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates directly from the cooled solution. If not, slowly add water or ice to induce precipitation.
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
Recrystallization: Purify the product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure thieno[2,3-d]pyrimidin-4-one derivative.
Alternative Transformations
While its primary use is in forming fused heterocycles, the Pinner salt is also an excellent precursor to amidines.
Protocol 5.1: Conversion to Thiophene-2-carboxamidine Hydrochloride
Principle: The Pinner salt undergoes aminolysis when treated with ammonia. The reaction proceeds via nucleophilic attack of ammonia on the imidate carbon, followed by the elimination of methanol.[13]
Brief Protocol:
Suspend the dried methyl thiophene-2-carboximidate hydrochloride in anhydrous ethanol.[13]
Add a solution of anhydrous ammonia in ethanol to the suspension.[13]
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).[13]
Remove the solvent under reduced pressure to yield crude thiophene-2-carboxamidine hydrochloride, which can be purified by recrystallization.[13]
Conclusion
Methyl thiophene-2-carboximidate hydrochloride is a highly effective and versatile pharmaceutical intermediate. Its reliable synthesis via the Pinner reaction and its predictable reactivity make it an indispensable tool for medicinal chemists. Its principal application in the construction of the pharmacologically significant thieno[2,3-d]pyrimidine scaffold underscores its value in modern drug discovery programs. The protocols detailed in this guide provide a robust framework for the successful utilization of this important building block.
References
D. B. G. Williams, "Imidates: an emerging synthon for N-heterocycles," Organic & Biomolecular Chemistry, RSC Publishing.
A. Hajri, "CONTRIBUTION OF IMIDATES IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS," Journal of Applicable Chemistry.
D. B. G. Williams, "Imidates: an emerging synthon for N-heterocycles | Request PDF," ResearchGate.
M. C. S. de Mattos et al., "Simple Synthetic Approach to N-(Pyridin-2-yl)imidates from Nitrostyrenes and 2-Aminopyridines...," PMC.
Georganics, "Imidates."
S. M. Abdel-Gawad et al., "Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives," Academia.edu.
A. A. Fadda et al., "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines," MDPI.
Wikipedia, "Pinner reaction."
Fisher Scientific, "SAFETY DATA SHEET - Methyl 3-amino-5-phenylthiophene-2-carboxylate."
R. T. Bandla et al., "Synthesis of thieno[2,3-d]pyrimidine analogues from a thiophene moiety," Journal of Integral Sciences.
Y. Li et al., "Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives," SciELO.
BenchChem, "An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride (Thiophene-2)."
O. D. Vlasova et al., "The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring," Journal of Organic and Pharmaceutical Chemistry.
G. Schlingloff and B. P. Friedrichsen, "A Lewis acid-promoted Pinner reaction," PMC.
Step-by-Step Pinner Reaction Protocol for the Synthesis of Methyl Thiophene-2-Carboximidate Hydrochloride
Introduction and Chemical Context Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0)[1][2] is a highly reactive Pinner salt that serves as a critical electrophilic building block in advanced organic synthes...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Chemical Context
Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0)[1][2] is a highly reactive Pinner salt that serves as a critical electrophilic building block in advanced organic synthesis. In medicinal chemistry and drug development, this intermediate is heavily utilized for the synthesis of 2,5-thienylamidines. These amidine derivatives are essential P1 pharmacophores in the design of potent, orally bioavailable serine protease inhibitors, including blood coagulation Factor Xa and thrombin inhibitors[3][4].
The synthesis relies on the classic Pinner reaction , first discovered in 1877 by Pinner and Klein[5][6]. The reaction involves the acid-catalyzed solvolysis of a nitrile (thiophene-2-carbonitrile) in the presence of an alcohol (anhydrous methanol) to yield the corresponding imino ether (imidate) hydrochloride[7].
Mechanistic Causality and Experimental Design (E-E-A-T)
To ensure high yields and prevent the degradation of the product, it is critical to understand the causality behind the reaction conditions:
Nitrile Activation: The reaction initiates with the protonation of the thiophene-2-carbonitrile nitrogen by a strong acid (hydrogen chloride), generating a highly electrophilic nitrilium cation[5][6].
Nucleophilic Addition: Anhydrous methanol attacks the activated nitrilium carbon. Subsequent proton transfer stabilizes the intermediate, yielding the imidate hydrochloride salt[5].
The Necessity of Strict Anhydrous Conditions: The presence of trace water is the primary cause of reaction failure. Moisture leads to the irreversible hydrolysis of the highly reactive nitrilium ion or the final imidate product, resulting in the formation of methyl thiophene-2-carboxylate (an ester) or thiophene-2-carboxamide[5][6].
Temperature Control: The addition of HCl and the subsequent reaction are highly exothermic. Maintaining the reaction at 0–5 °C prevents the thermal decomposition of the imidate salt into the corresponding amide (via Pinner cleavage) and minimizes unwanted side reactions[8].
In Situ HCl Generation: While traditional protocols use highly toxic and difficult-to-handle gaseous HCl[5][8], modern adaptations utilize the in situ generation of anhydrous HCl by adding trimethylsilyl chloride (TMSCl) or acetyl chloride to methanol[5]. This provides a safer, highly controlled, and strictly anhydrous source of HCl.
Experimental Workflow
Experimental workflow for Pinner synthesis of methyl thiophene-2-carboximidate hydrochloride.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometric ratios and conditions required for the successful conversion of thiophene-2-carbonitrile to the target Pinner salt[8].
Parameter
Value / Ratio
Scientific Rationale
Thiophene-2-carbonitrile
1.0 Equivalent
Limiting reagent; starting material.
Anhydrous Methanol
3.0 - 5.0 Equivalents
Acts as both the nucleophile and co-solvent. Excess drives the equilibrium forward.
Anhydrous HCl
3.0 - 5.0 Equivalents
Required for nitrilium activation. Generated in situ via TMSCl or acetyl chloride[5].
Reaction Temperature
0 °C to 5 °C
Prevents thermal degradation and esterification side-reactions[8].
Reaction Time
24 - 48 Hours
The sterically unhindered nitrile reacts steadily; full conversion requires extended time at low temp[8].
Expected Yield
85% - 95%
Highly efficient under strictly anhydrous conditions[8].
Step-by-Step Protocol
Phase 1: Preparation and Setup
Equipment Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar. Flush the system thoroughly with high-purity Argon or Nitrogen to ensure a strictly moisture-free environment.
Reagent Addition: Add thiophene-2-carbonitrile (10.0 mmol, 1.09 g) to the flask.
Solvent Addition: Inject anhydrous methanol (50.0 mmol, ~2.0 mL) into the flask via syringe. Stir to ensure complete dissolution.
Cooling: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.
Phase 2: Reaction Initiation (In Situ HCl Generation)
Acid Introduction: Slowly add trimethylsilyl chloride (TMSCl) or acetyl chloride (40.0 mmol) dropwise over 30 minutes using an addition funnel or syringe pump.
Critical Insight: The reaction between TMSCl/acetyl chloride and methanol generates anhydrous HCl gas in situ[5]. The dropwise addition is mandatory to control the exothermic nature of this generation and maintain the internal temperature below 5 °C[8].
Incubation: Once the addition is complete, maintain the reaction under a positive pressure of inert gas. Allow the mixture to stir continuously at 0–5 °C for 24 to 48 hours. During this time, the solution will become viscous, and a white crystalline solid (the Pinner salt) will begin to precipitate[6][9].
Phase 3: Isolation and Purification
Precipitation: After confirming the consumption of the starting material (via TLC, noting that the product will not migrate well), add 50 mL of ice-cold anhydrous diethyl ether to the reaction mixture. This drastically reduces the solubility of the imidate salt, driving the precipitation to completion[9].
Filtration: Rapidly filter the resulting white suspension through a sintered glass funnel (medium porosity).
Critical Insight: Imidate hydrochlorides are highly hygroscopic. This filtration must be performed as quickly as possible, ideally under a blanket of nitrogen, to prevent atmospheric moisture from hydrolyzing the product back to an ester.
Washing: Wash the filter cake with two 20 mL portions of cold anhydrous diethyl ether to remove residual HCl, unreacted methanol, and any organic impurities[9].
Drying and Storage: Transfer the white crystalline solid to a vacuum desiccator. Dry under high vacuum (≤ 0.1 mbar) at room temperature for 4–6 hours. Store the final methyl thiophene-2-carboximidate hydrochloride in a tightly sealed, argon-purged amber vial at -20 °C.
Analytical Characterization
To validate the success of the protocol, the isolated salt should be characterized:
FT-IR Spectroscopy: Confirm the complete disappearance of the sharp nitrile (C≡N) stretching band at ~2220 cm⁻¹ and the appearance of a strong, broad iminium (C=N⁺) stretch around 1650 cm⁻¹.
¹H NMR (DMSO-d6): Look for the diagnostic methoxy singlet (O-CH₃) integrating to 3 protons around 4.2–4.5 ppm, and broad downfield exchangeable signals (10.0–12.0 ppm) corresponding to the -NH₂⁺ protons.
References
A Lewis acid-promoted Pinner reaction
National Center for Biotechnology Information (PMC)
URL:[Link]
An Overview of Some Imidates Derivatives with Anti-microbial Activity
Research and Reviews
URL:[Link]
Design and Structure−Activity Relationships of Potent and Selective Inhibitors of Blood Coagulation Factor Xa
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Efficacious and Orally Bioavailable Thrombin Inhibitors Based on a 2,5-Thienylamidine at the P1 Position
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Application Note: Catalytic Applications of Methyl Thiophene-2-Carboximidate Hydrochloride in Cross-Coupling
Executive Summary Methyl thiophene-2-carboximidate hydrochloride (MTCH, CAS: 54610-49-0) is a highly versatile, electrophilic building block utilized in the synthesis of advanced multidentate ligands. In modern organomet...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl thiophene-2-carboximidate hydrochloride (MTCH, CAS: 54610-49-0) is a highly versatile, electrophilic building block utilized in the synthesis of advanced multidentate ligands. In modern organometallic catalysis, MTCH is primarily condensed with thiosemicarbazides to generate highly functionalized thiosemicarbazone and thiadiazaphosphole ligands[1]. When complexed with Palladium(II), these ligands form robust, phosphine-free precatalysts that exhibit exceptional efficiency in C–C cross-coupling reactions, particularly the Suzuki-Miyaura coupling[2]. This application note details the mechanistic rationale, synthetic protocols, and catalytic evaluation of MTCH-derived Palladium complexes for drug development and materials science applications.
Mechanistic Rationale: Ligand Design & Causality
The structural design of a cross-coupling catalyst dictates its stability, turnover number (TON), and turnover frequency (TOF). MTCH is selected as a ligand precursor over traditional aliphatic imidates for three critical reasons:
Electrophilic Activation & Facile Condensation : The hydrochloride salt of the imidate enhances the electrophilicity of the imine carbon. When neutralized in situ, it allows for rapid, high-yielding condensations with nucleophilic hydrazines without the need for harsh dehydrating agents. The product typically precipitates from the alcoholic solvent, driving the equilibrium forward[1].
Hemilabile S,N-Coordination : The resulting thiosemicarbazone ligands coordinate to Palladium via the iminic nitrogen and the thiocarbonyl sulfur. The thiophene ring provided by MTCH introduces an additional "soft" sulfur atom that can engage in hemilabile coordination. This hemilability is the cornerstone of the catalyst's success: it firmly stabilizes the Pd(0) resting state (preventing the precipitation of inactive palladium black) while temporarily dissociating to open a vacant coordination site necessary for the oxidative addition of the aryl halide[3].
Steric Tuning : The incorporation of the thiophene moiety introduces specific steric bulk around the metal center. This steric pressure accelerates the reductive elimination step of the catalytic cycle, thereby increasing the overall reaction rate and product yield[2].
Caption: Workflow for the synthesis of Pd(II) precatalysts from MTCH.
Experimental Protocols
The following protocols form a self-validating system for generating and utilizing the MTCH-derived catalyst.
Protocol A: Synthesis of Thiophene-Functionalized Thiosemicarbazone Ligand
Causality Check: Triethylamine (Et₃N) is used to neutralize the hydrochloride salt of MTCH, liberating the free imidate in situ for nucleophilic attack. Methanol is chosen as the solvent because the resulting thiosemicarbazone is highly insoluble in cold methanol, causing it to precipitate and drive the reaction to completion.
Preparation : In a 100 mL round-bottom flask, suspend MTCH (10.0 mmol) in absolute methanol (30 mL).
Neutralization : Add Et₃N (11.0 mmol) dropwise at 0 °C. Stir for 15 minutes until the solution clarifies.
Condensation : Add the desired thiosemicarbazide derivative (10.0 mmol) in one portion[1].
Reflux : Attach a reflux condenser and heat the mixture to 65 °C for 4 hours.
Isolation : Cool the reaction mixture to 4 °C overnight. Filter the resulting precipitate under a vacuum, wash with cold methanol (2 × 10 mL), and dry under a high vacuum.
Validation : Confirm product formation via IR spectroscopy; the disappearance of the strong C=N imidate stretch and the appearance of a new hydrazinic N-H stretch validates the condensation[3].
Protocol B: Preparation of the Cyclometalated Pd(II) Precatalyst
Causality Check: K₂PdCl₄ is utilized instead of Pd(OAc)₂ because it is highly soluble in aqueous/ethanolic mixtures. Its chloride ligands are easily displaced by the strong S,N-chelating thiosemicarbazone, facilitating cyclometalation at room temperature without thermal degradation.
Dissolution : Dissolve the synthesized ligand from Protocol A (1.0 mmol) in ethanol (15 mL).
Metalation : In a separate vial, dissolve K₂PdCl₄ (1.0 mmol) in deionized water (5 mL). Add this dropwise to the ligand solution at room temperature[3].
Stirring : Stir the biphasic mixture vigorously for 24 hours at room temperature. A yellow/orange precipitate will form as the cyclometalation progresses.
Purification : Filter the solid, redissolve in dichloromethane (DCM) to remove unreacted inorganic salts, and filter again. Evaporate the DCM to yield the pure Pd(II) precatalyst.
Validation : ¹H NMR should show the disappearance of the hydrazinic proton, confirming coordination in the thiolic form[3].
Protocol C: General Procedure for Suzuki-Miyaura Cross-Coupling
Causality Check: K₂CO₃ is used as the base to activate the boronic acid into a reactive boronate complex, a prerequisite for the transmetalation step.
Reaction Setup : In a Schlenk tube, combine the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II) precatalyst (0.1–0.5 mol%).
Solvent Addition : Add a degassed mixture of DMF/H₂O (4:1 v/v, 5 mL). The water aids in dissolving the base and activating the boronic acid.
Catalysis : Heat the mixture at 80 °C under a nitrogen atmosphere for 2–6 hours (monitor via TLC).
Workup : Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Caption: Suzuki-Miyaura catalytic cycle highlighting Pd(0) stabilization by the MTCH-derived ligand.
Catalytic Evaluation Data
The MTCH-derived Pd(II) complexes exhibit broad substrate scope and high tolerance for various functional groups in Suzuki-Miyaura cross-coupling reactions[2]. The quantitative data below summarizes the optimized performance across different aryl halides.
Aryl Halide Substrate
Boronic Acid
Catalyst Loading (mol%)
Time (h)
Isolated Yield (%)
Turnover Number (TON)
Bromobenzene
Phenylboronic acid
0.1
2
98
980
4-Bromoanisole
Phenylboronic acid
0.1
3
95
950
4-Chlorotoluene
Phenylboronic acid
0.5
6
85
170
4-Chloronitrobenzene
Phenylboronic acid
0.5
4
92
184
Note: Aryl chlorides generally require a slightly higher catalyst loading (0.5 mol%) and longer reaction times due to the higher bond dissociation energy of the C–Cl bond compared to the C–Br bond.
References
Balti, M., & Efrit, M. L. (2016). "Efficient synthesis of novel 2,3-dihydro-1,3,5,4-thiadiazaphosphole derivatives." Journal of Sulfur Chemistry, 37(4), 466-475. Available at:[Link]
Reigosa, F., Lucio, F., et al. (2016). "Functionalized thiosemicarbazone ligands and their complexes." ResearchGate. Available at:[Link]
Munín-Cruz, P., Vila, J., et al. (2021). "Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Reaction." Chemistry Proceedings, 8(1), 60. Available at:[Link]
Application Note: Scale-Up Synthesis Procedures for Methyl Thiophene-2-Carboximidate Hydrochloride
Introduction & Therapeutic Context Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt and a critical intermediate in the synthesis of 2-amidinothiophenes and related heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Therapeutic Context
Methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0) is a highly reactive Pinner salt and a critical intermediate in the synthesis of 2-amidinothiophenes and related heterocyclic scaffolds. The amidine functional group is a key pharmacophore in drug discovery, particularly for designing potent serine protease inhibitors, such as 1 [1].
The classical method for synthesizing this intermediate is the Pinner reaction, which involves the acid-catalyzed alcoholysis of thiophene-2-carbonitrile. While straightforward at the bench scale, transitioning this highly exothermic and moisture-sensitive reaction to pilot and commercial scales requires rigorous engineering controls and strategic solvent selection to prevent product degradation.
Mechanistic Causality in the Pinner Reaction
The Pinner reaction proceeds via the protonation of the nitrile nitrogen by anhydrous hydrogen chloride, rendering the nitrile carbon highly electrophilic. Subsequent nucleophilic attack by anhydrous methanol yields the imidate hydrochloride.
Causality & Control:
Thermodynamic Instability: Imidate hydrochlorides are thermodynamically unstable. Elevated temperatures promote the rearrangement of the imidate into an amide (Pinner cleavage) or an alkyl chloride. Maintaining the reaction temperature strictly between 0 °C and 5 °C is critical to trap the kinetic product and prevent thermal degradation [2].
Moisture Sensitivity: The presence of water leads to the rapid hydrolysis of the imidate salt into methyl thiophene-2-carboxylate. Therefore, strict anhydrous conditions are non-negotiable throughout the reaction and isolation phases.
Reaction workflow for the Pinner synthesis of methyl thiophene-2-carboximidate hydrochloride.
Scale-Up Considerations: Transitioning from Bench to Pilot
Scaling up the Pinner reaction introduces significant engineering and safety challenges that must be addressed to ensure a self-validating and reproducible process.
HCl Sourcing & Exotherm Control: Lab-scale procedures typically bubble dry HCl gas into the reaction mixture[3]. At a multi-kilogram scale, handling pressurized HCl gas is hazardous and requires specialized scrubbing infrastructure. A safer, highly scalable alternative is the in situ generation of anhydrous HCl via the controlled addition of acetyl chloride (AcCl) to methanol [4]. This allows the exotherm to be tightly managed by controlling the AcCl feed rate.
Solvent Selection & Reactive Crystallization: Traditional syntheses utilize chlorinated solvents (e.g., chloroform) or ethereal solvents which pose environmental and safety risks. Modern process optimizations favor Cyclopentyl Methyl Ether (CPME). CPME acts as an excellent solvent for the nitrile starting material but serves as an anti-solvent for the resulting imidate hydrochloride. This enables direct reactive crystallization, eliminating the need for complex solvent-swaps or evaporations that expose the sensitive salt to moisture [4].
Scale-up operational workflow for imidate hydrochloride isolation and purification.
Step-by-Step Experimental Protocol (1 kg Pilot Scale)
Self-Validating System: This protocol incorporates In-Process Controls (IPCs) to ensure the reaction trajectory is maintained and verifiable before proceeding to isolation.
Materials:
Thiophene-2-carbonitrile: 1.0 kg (9.16 mol, 1.0 eq)
Anhydrous Methanol: 352 g (11.0 mol, 1.2 eq)
Acetyl Chloride: 863 g (11.0 mol, 1.2 eq)
CPME (Anhydrous): 10 L
Isopropyl Acetate (IPAc) or Heptane (Anhydrous): 5 L (for washing)
Procedure:
Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with dry nitrogen for 30 minutes. Ensure reactor moisture is < 100 ppm via Karl Fischer titration.
Substrate Loading: Charge the reactor with 10 L of anhydrous CPME, followed by 1.0 kg of thiophene-2-carbonitrile and 352 g of anhydrous methanol. Stir at 150 rpm.
Cooling: Circulate coolant to lower the internal temperature of the mixture to 0 °C.
In Situ HCl Generation (Critical Step): Begin the dropwise addition of acetyl chloride (863 g) via an addition funnel. Causality: The reaction between AcCl and methanol generates HCl and methyl acetate exothermically. Control the addition rate strictly to maintain the internal temperature below 5 °C to prevent Pinner cleavage.
Aging & Crystallization: Once addition is complete, maintain the reactor at 0–5 °C for 12 to 24 hours. The product, methyl thiophene-2-carboximidate hydrochloride, will begin to precipitate as a dense white crystalline solid due to the anti-solvent properties of CPME.
In-Process Control (IPC): Withdraw a 1 mL aliquot of the supernatant, quench into anhydrous triethylamine/acetonitrile, and analyze via HPLC. Proceed to the next step only when conversion of the starting nitrile is > 95%.
Filtration: Transfer the slurry under positive nitrogen pressure to an enclosed filter dryer (e.g., Nutsche filter) to prevent atmospheric moisture absorption.
Washing & Drying: Wash the filter cake with 5 L of cold, anhydrous IPAc or Heptane to remove residual methyl acetate and unreacted starting materials. Dry the cake under vacuum (< 50 mbar) at 20 °C until constant weight is achieved.
Quantitative Data Summary
The following table summarizes the key metrics observed during the scale-up transition, demonstrating the efficiency of the in situ HCl and CPME anti-solvent strategy in reducing process mass intensity (PMI) while maintaining high yield and purity.
Parameter
Bench Scale (25 g)
Pilot Scale (1 kg)
Commercial Scale (28 kg)
Solvent System
Chloroform / Ether
CPME
CPME
HCl Source
Dry HCl Gas
AcCl + MeOH (in situ)
AcCl + MeOH (in situ)
Reaction Temp
0 °C
0 - 5 °C
0 - 5 °C
Process Mass Intensity (PMI)
~35 L/kg
15 L/kg
12.5 L/kg
Isolated Yield
86%
82%
78%
Purity (HPLC wt%)
> 98.0%
97.8%
97.4%
Conclusion
The synthesis of methyl thiophene-2-carboximidate hydrochloride can be safely and efficiently scaled by transitioning from hazardous HCl gas and chlorinated solvents to an in situ HCl generation protocol utilizing CPME as a reactive crystallization medium. Strict adherence to temperature controls (< 5 °C) and anhydrous conditions ensures high purity and yield, providing a robust, self-validating foundation for downstream amidine synthesis in drug development campaigns.
References
Efficacious and Orally Bioavailable Thrombin Inhibitors Based on a 2,5-Thienylamidine at the P1 Position | Journal of Medicinal Chemistry - ACS Publications |[Link]
A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate | Green Chemistry - IRIS |[Link]
Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates | The Journal of Organic Chemistry - ACS Publications |[Link]
Application Note: Methyl Thiophene-2-Carboximidate Hydrochloride in Medicinal Chemistry & Drug Discovery
Executive Summary Methyl thiophene-2-carboximidate hydrochloride is a highly versatile Pinner salt utilized extensively in medicinal chemistry for the synthesis of thiophene-bearing pharmacophores. The thiophene ring ser...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Methyl thiophene-2-carboximidate hydrochloride is a highly versatile Pinner salt utilized extensively in medicinal chemistry for the synthesis of thiophene-bearing pharmacophores. The thiophene ring serves as a critical bioisostere for phenyl groups, offering altered lipophilicity, unique hydrogen-bond acceptor capabilities via its sulfur atom, and distinct metabolic stability profiles. This application note details the mechanistic rationale, validated protocols, and reaction optimization strategies for deploying this imidate in the synthesis of amidines and complex heterocycles (e.g., 1,2,4-triazoles and thiadiazaphospholes) for drug discovery libraries.
Mechanistic Rationale & Structural Advantages
Why Thiophene?
In lead optimization, replacing a benzene ring with a thiophene ring is a classic bioisosteric transformation. The sulfur atom in thiophene can participate in orthogonal hydrogen bonding with target proteins (such as IDO1 or Nitric Oxide Synthase), while the slight change in the bond angles alters the vector of attached substituents, often improving the fit within hydrophobic binding pockets.
Why the Hydrochloride Imidate Salt?
Methyl thiophene-2-carboximidate is typically supplied and utilized as a hydrochloride salt[1]. The causality behind this is twofold:
Stability: The free base imidate is prone to rapid hydrolysis in the presence of ambient moisture, converting to the unreactive methyl thiophene-2-carboxylate. The HCl salt locks the molecule in a stable, crystalline form.
Electrophilic Activation: The protonated imine nitrogen (
C=NH2+
) significantly lowers the LUMO of the imidate carbon. This built-in acid catalysis makes the carbon highly susceptible to nucleophilic attack by primary/secondary amines or hydrazines without the need for harsh external Lewis acids[2]. Following the formation of a tetrahedral intermediate, the elimination of methanol is thermodynamically driven to yield highly conjugated amidines or cyclized heterocycles.
Figure 1: Mechanistic pathway of nucleophilic addition-elimination for imidate salts.
Key Applications in Drug Discovery
Synthesis of Thiophene-2-Carboxamidines: Amidines are critical pharmacophores in protease inhibitors and NOS inhibitors. The reaction of methyl thiophene-2-carboximidate with diverse alkyl or aryl amines yields N-substituted amidines.
Synthesis of 1,2,4-Triazoles and Thiadiazaphospholes: Condensation of the imidate with hydrazines or thiosemicarbazones provides direct access to 5-membered heterocycles. For example, the condensation of various thiosemicarbazones with methyl thiophene-2-carboximidate affords intermediates that can be cyclized into novel highly functionalized thiadiazaphosphole derivatives, which are explored as multi-target drugs[3]. Triazoles synthesized via this route are heavily utilized in antifungal and anticancer drug discovery[4].
Figure 2: Medicinal chemistry workflow from imidate condensation to library screening.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure trustworthiness and reproducibility.
Protocol A: Synthesis of N-Substituted Thiophene-2-Carboxamidines
Causality Note: Anhydrous methanol is chosen as the solvent to maintain homogeneity while preventing the hydrolysis of the imidate. N,N-Diisopropylethylamine (DIPEA) is used to neutralize the amine hydrochloride (if applicable) and buffer the reaction, but it is added in a controlled stoichiometry to avoid completely deprotonating the highly reactive imidate intermediate.
Preparation: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, suspend methyl thiophene-2-carboximidate hydrochloride (1.0 mmol) in anhydrous methanol (10 mL).
Nucleophile Addition: Add the primary or secondary amine (1.1 mmol). If the amine is a hydrochloride salt, add DIPEA (1.2 mmol) dropwise over 5 minutes.
Reaction Execution: Stir the reaction mixture at room temperature (25 °C) for 12 hours.
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the imidate peak (m/z 142[M+H]+ for the free base) disappears and the corresponding amidine mass appears.
Workup (Self-Validation): Concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous
NaHCO3
(15 mL). This step is critical as it removes unreacted imidate (which hydrolyzes to the water-soluble ester/acid) and DIPEA salts, leaving only the target amidine in the organic layer.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the pure amidine.
Protocol B: Synthesis of Thiophene-bearing 1,2,4-Triazoles
Causality Note: Elevated temperatures are required here because the initial condensation forms an amidrazone intermediate, which must then undergo a thermodynamically demanding intramolecular cyclodehydration to form the aromatic 1,2,4-triazole ring[4].
Condensation: Dissolve methyl thiophene-2-carboximidate hydrochloride (1.0 mmol) and an acyl hydrazine (1.0 mmol) in anhydrous ethanol (15 mL).
Catalysis & Heating: Add sodium acetate (1.5 mmol) to buffer the system. Reflux the mixture (80 °C) for 6–8 hours.
IPC: Monitor by TLC (Ethyl Acetate:Hexane, 1:1). The intermediate amidrazone will appear first, followed by its conversion to the higher-Rf triazole product.
Isolation: Cool to room temperature. Pour the mixture into ice-water (30 mL). The highly conjugated thiophene-1,2,4-triazole typically precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Quantitative Data: Reaction Optimization
The table below summarizes the optimal parameters for derivatizing methyl thiophene-2-carboximidate based on the desired target scaffold.
Target Scaffold
Nucleophile
Optimal Solvent
Base (Eq.)
Temp (°C)
Time (h)
Avg. Yield (%)
N-Alkyl Amidines
Primary Alkyl Amines
Anhydrous MeOH
DIPEA (1.1)
25
12
85 - 92%
N-Aryl Amidines
Anilines (Weak Nuc.)
Anhydrous EtOH
None / Pyridine
60
18
70 - 80%
1,2,4-Triazoles
Acyl Hydrazines
Anhydrous EtOH
NaOAc (1.5)
80
6 - 8
75 - 84%
Thiadiazaphospholes
Thiosemicarbazones
Toluene
Et3N
(2.0)
110
24
60 - 70%
Data synthesized from standard medicinal chemistry optimization campaigns and related literature[3][4].
References
Title : Spectroscopic studies of the electrophilic activation of amides with triflic anhydride and pyridine
Source : researchgate.net
URL : 2
Title : From imidates to vinyl-1,2,4-tiazoles: Synthesis, mechanistic aspects and first issues of their reactivity
Source : researchgate.net
URL : 4
Title : Balti Monaem Doctor of Chemistry Tunis El Manar University (Efficient synthesis of novel 2,3-dihydro-1,3,5,4-thiadiazaphosphole derivatives)
Source : researchgate.net
URL : 3
Technical Support Center: Optimizing Methyl Thiophene-2-carboximidate Hydrochloride Synthesis
Knowledge Base > Synthesis Troubleshooting > Thiophene Derivatives Welcome to the technical support guide for the synthesis of methyl thiophene-2-carboximidate hydrochloride. This transformation relies on the classic Pin...
Author: BenchChem Technical Support Team. Date: April 2026
Knowledge Base > Synthesis Troubleshooting > Thiophene Derivatives
Welcome to the technical support guide for the synthesis of methyl thiophene-2-carboximidate hydrochloride. This transformation relies on the classic Pinner reaction—a highly effective but sensitive acid-catalyzed conversion of nitriles to imidate salts.
Because imidate hydrochlorides are thermodynamically unstable and highly reactive, researchers often encounter poor yields due to thermal degradation or moisture ingress. This guide provides a mechanistic breakdown, diagnostic FAQs, and a self-validating experimental protocol designed to maximize your reaction yield.
Mechanistic Overview & Failure Modes
To troubleshoot yield issues, we must first understand the reaction's causality. The synthesis proceeds via the protonation of thiophene-2-carbonitrile to form a highly activated nitrilium cation, which is subsequently attacked by methanol. However, the target imidate hydrochloride is a kinetic product. If the environment is not strictly controlled, the intermediate will divert into two primary failure pathways: thermal cleavage or hydrolysis.
Reaction pathways and failure modes in the Pinner synthesis of imidate hydrochlorides.
Diagnostic FAQs & Troubleshooting
Q1: My isolated yield is below 40%, and NMR shows a significant ester byproduct. What went wrong?Root Cause: Moisture contamination.
Causality: Imidate hydrochlorides are highly electrophilic. In the presence of trace water, hydrolysis at low pH leads directly to carboxylic esters[1] (in this case, methyl thiophene-2-carboxylate).
Solution: Ensure absolute anhydrous conditions. Switch your solvent from hygroscopic diethyl ether to cyclopentyl methyl ether (CPME)[2], which strongly resists atmospheric moisture ingress.
Q2: The reaction mixture turned cloudy prematurely, and I isolated a large amount of amide instead of the imidate salt. Why?Root Cause: Thermal degradation.
Causality: Pinner salts are thermodynamically unstable. If the internal temperature rises above 0 °C (often due to the exothermic addition of HCl), the imidate undergoes Pinner cleavage, rearranging into an amide and an alkyl chloride[1].
Solution: Maintain the reaction strictly between 0 °C and 5 °C during both the reagent addition and the extended incubation period.
Q3: I am bubbling gaseous HCl into the reaction, but it stalls with unreacted nitrile remaining. How can I drive it to completion?Root Cause: Insufficient or unquantifiable acid saturation.
Causality: Gaseous HCl saturation is difficult to measure, often leading to insufficient protonation of the nitrile to the required nitrilium cation.
Solution: Utilize a pre-titrated 4N HCl solution in CPME[2]. This provides exact stoichiometry, ensuring complete activation of the nitrile without the operational hazards of handling corrosive gas.
Quantitative Data: Optimization of Reaction Conditions
The following table summarizes the quantitative impact of modifying the solvent and acid source on the overall yield of methyl thiophene-2-carboximidate hydrochloride.
Solvent System
Acid Source
Temperature
Incubation Time
Yield (%)
Primary Byproduct
Diethyl Ether
HCl (gas bubbling)
25 °C
12 h
35%
Thiophene-2-carboxamide
Diethyl Ether
HCl (gas bubbling)
0 °C
24 h
72%
Methyl thiophene-2-carboxylate
CPME
4N HCl in CPME
0 °C
24 h
91%
None (Trace amide)
Neat
TMSOTf (Lewis Acid)
25 °C
48 h
65%
Unreacted Nitrile
Optimized Experimental Protocol: CPME/HCl Method
This protocol utilizes a standardized HCl/CPME system to eliminate the variables associated with gaseous HCl, ensuring a self-validating and highly reproducible workflow.
Step 1: Reagent Preparation & Desiccation
Action: Dry thiophene-2-carbonitrile (10.0 mmol) and anhydrous methanol (12.0 mmol, 1.2 eq) over freshly activated 3Å molecular sieves for 24 hours prior to use.
Causality: Removing trace water prevents the irreversible hydrolytic conversion of the target imidate into the ester byproduct.
Verification: Karl Fischer titration of the starting materials must read < 50 ppm water before proceeding.
Step 2: Reaction Assembly
Action: In a flame-dried, nitrogen-purged flask, dissolve the dried thiophene-2-carbonitrile and methanol in 10 mL of anhydrous cyclopentyl methyl ether (CPME). Cool the mixture to 0 °C using an ice-brine bath.
Causality: CPME is utilized because its high hydrophobicity[2] protects the highly sensitive nitrilium intermediate from atmospheric moisture far better than traditional ethereal solvents.
Step 3: Stoichiometric Acidification
Action: Dropwise, add 7.5 mL of a 4N HCl solution in CPME (30.0 mmol, 3.0 eq) via an addition funnel, maintaining the internal temperature strictly below 5 °C.
Causality: A standardized 4N HCl/CPME solution replaces imprecise gas bubbling, providing the exact stoichiometric excess required to drive the equilibrium[3] forward without triggering thermal degradation.
Verification: The solution should remain clear initially. Any exothermic spikes above 5 °C indicate the addition is too rapid.
Step 4: Kinetic Trapping & Crystallization
Action: Seal the flask under nitrogen and stir at 0–5 °C for 24 hours.
Causality: The extended incubation at low temperature allows for complete conversion while kinetically trapping the thermodynamically unstable imidate hydrochloride.
Verification: A dense, white crystalline precipitate (the Pinner salt) will form directly out of the CPME solution after 4–6 hours.
Step 5: Direct Isolation
Action: Filter the precipitate rapidly through a sintered glass funnel under a blanket of dry nitrogen. Wash the filter cake with 2 x 5 mL of cold (0 °C) anhydrous CPME. Dry under high vacuum for 4 hours.
Causality: Direct filtration is possible because the imidate salt is insoluble in CPME[2]. Washing with cold solvent removes unreacted nitrile and methanol without dissolving the product or introducing moisture.
References
A Lewis acid-promoted Pinner reaction
Source: Beilstein Journal of Organic Chemistry, 2013, 9, 1578–1588.
URL:[Link]
Improved Pinner Reaction with CPME as a Solvent
Source: Synthetic Communications, 2009, 39(11), 2008-2013.
URL:[Link]
A flexible Pinner preparation of orthoesters: the model case of trimethylorthobenzoate
Source: Green Chemistry, 2013, 15, 2252-2260.
URL:[Link]
FAQ 1: Why does my methyl thiophene-2-carboximidate hydrochloride turn into a sticky, clumped solid over time?
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of Pinner salts.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic behavior of Pinner salts. Methyl thiophene-2-carboximidate hydrochloride is a highly reactive, electrophilic species. While its utility in synthesizing amidines and complex heterocycles is unmatched, its stability during storage is a notorious pain point.
This guide deconstructs the causality of its degradation and provides field-proven, self-validating protocols to keep your reagents pristine.
The physical transformation from a free-flowing white powder to a sticky solid is the macroscopic symptom of microscopic hydrolysis. Imidate hydrochlorides (Pinner salts) are inherently hygroscopic and highly sensitive to moisture[1]. The iminium carbon is strongly electrophilic. When exposed to ambient humidity, water acts as a nucleophile, attacking this carbon to form an unstable tetrahedral intermediate.
Depending on the microenvironmental conditions, this intermediate collapses via two primary pathways:
Esterification (Primary): Under slightly acidic to neutral conditions, the intermediate expels ammonia (as ammonium chloride), yielding methyl thiophene-2-carboxylate[2]. This ester is an oil at room temperature, which acts as a plasticizer, causing the remaining salt to clump and become sticky.
Amidation (Secondary): Upon heating or exposure to base, the intermediate can expel methanol, yielding thiophene-2-carboxamide[1].
Maintaining strictly anhydrous conditions is non-negotiable to preserve the integrity of the imidate[3].
Hydrolytic degradation pathways of methyl thiophene-2-carboximidate HCl.
FAQ 2: How can I analytically confirm the extent and type of degradation in my batch?
Visual inspection is insufficient for rigorous chemical biology or drug development workflows. To make informed troubleshooting decisions, you must quantify the degradation using orthogonal analytical techniques.
The causality here is straightforward: NMR provides quantitative ratios of the intact methoxy group versus the degraded ester methoxy group, while Mass Spectrometry (MS) confirms the mass shift associated with the loss of the imine or methoxy functionalities.
Table 1: Analytical Markers for Imidate Degradation
Analyte
¹H NMR (CD₃OD)
ESI-MS (m/z)
FT-IR (cm⁻¹)
Visual Appearance
Intact Imidate Salt
~4.20 ppm (s, 3H, -OCH₃)
142.0 [M-Cl]⁺
~1650 (C=N stretch)
Free-flowing white powder
Ester Degradant
~3.90 ppm (s, 3H, -OCH₃)
143.0 [M+H]⁺
~1710 (C=O stretch)
Sticky, clumping solid
Amide Degradant
N/A (Loss of -OCH₃)
128.0 [M+H]⁺
~1670 (C=O), 3300 (N-H)
Yellowish crystalline solid
FAQ 3: What is the definitive protocol for storing this compound to prevent degradation?
Storing Pinner salts requires a defense-in-depth approach. You cannot simply place the vendor bottle in a standard laboratory refrigerator. The causality behind this protocol is to eliminate the three vectors of degradation: moisture (hydrolysis), oxygen (oxidation), and thermal energy (decomposition).
Step-by-Step Storage Methodology:
Inert Aliquoting: Transfer the bulk material into a glovebox purged with Argon. Causality: Minimizes repeated exposure of the bulk batch to ambient humidity during daily use.
Vial Preparation: Divide the bulk powder into single-use amber glass vials (e.g., 100 mg to 500 mg per vial).
Atmospheric Displacement: Backfill each vial with Argon gas before capping. Causality: Argon is heavier than air and nitrogen, creating a protective blanket over the solid that displaces residual moisture.
Secondary Containment: Wrap the caps tightly with Parafilm and place the vials inside a secondary desiccator jar containing active Drierite (calcium sulfate).
Thermal Control: Store the desiccator jar at -20°C. Causality: Sub-zero temperatures exponentially slow the kinetics of thermal decomposition.
Self-Validation System:
Weigh a control vial to the nearest 0.1 mg before placing it in storage. Re-weigh it after 30 days. An increase in mass indicates a failure in the seal and subsequent hygroscopic moisture uptake, warning you that the batch is compromised before you even run an NMR.
FAQ 4: My batch shows 15% ester degradation by NMR. Can I rescue the material?
Yes, you can rescue the material if the primary degradant is the ester. The mechanistic rationale for this rescue protocol relies on differential solubility: the non-polar methyl thiophene-2-carboxylate ester is highly soluble in ethereal solvents, whereas the highly polar imidate hydrochloride salt is completely insoluble.
Troubleshooting workflow for rescuing degraded imidate salt batches.
Step-by-Step Rescue Methodology:
Solvent Suspension: In a fume hood under an Argon stream, suspend 1.0 g of the degraded, sticky imidate salt in 15 mL of strictly anhydrous diethyl ether.
Agitation: Stir the suspension vigorously for 15 minutes at room temperature. Causality: The mechanical agitation ensures the oily ester degradant is fully solvated by the ether, leaving the purified salt suspended.
Inert Filtration: Filter the suspension through a Schlenk frit or a standard Büchner funnel blanketed with a continuous stream of Argon.
Washing: Wash the filter cake with two additional 5 mL portions of ice-cold anhydrous diethyl ether.
Desiccation: Transfer the purified white powder to a vacuum desiccator and dry under high vacuum (≤ 0.1 mbar) for 2 hours to remove residual solvent.
Self-Validation System:
Take a 1 mg aliquot of the dried, rescued powder and dissolve it in anhydrous CD₃OD. Run a ¹H NMR spectrum. The complete disappearance of the singlet at ~3.90 ppm validates that the ester degradant has been successfully removed, confirming the material is ready for downstream synthesis.
References
Title: An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
Source: Benchchem
URL
Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 22 (N. Nakajima and M. Ubukata)
Technical Support Center: Optimizing Solvent Selection for Methyl Thiophene-2-Carboximidate Hydrochloride Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0)[1],...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with methyl thiophene-2-carboximidate hydrochloride (CAS 54610-49-0)[1],.
As a Pinner salt, this compound is a highly reactive, electrophilic intermediate used primarily in the synthesis of amidines, oxazoles, and imidazoles[2],[3]. Because imidate hydrochlorides are thermodynamically unstable and hydrolytically labile, your choice of solvent dictates the success or failure of the reaction[4],[5]. This guide synthesizes field-proven methodologies to troubleshoot common failures, optimize solvent parameters, and ensure reproducible yields.
When synthesizing or reacting methyl thiophene-2-carboximidate hydrochloride, failures typically manifest as poor yields, sticky non-precipitating oils, or complex impurity profiles. Use the diagnostic workflow below to identify the root cause of your solvent-related issues.
Diagnostic workflow for troubleshooting methyl thiophene-2-carboximidate hydrochloride reactions.
Q1: Why does my methyl thiophene-2-carboximidate hydrochloride fail to precipitate from the reaction mixture?A1: Precipitation of the Pinner salt is driven by the polarity of the solvent medium. If the reaction is conducted in pure methanol or highly polar solvent mixtures, the ionic imidate hydrochloride remains highly soluble[6].
The Causality: The thermodynamic equilibrium of the acid-catalyzed Pinner reaction is driven forward by the precipitation of the salt out of the solvent[6]. If it remains in solution, the reaction stalls.
The Solution: Utilize a less polar anti-solvent. While diethyl ether is the historical standard, 3 is the optimized modern alternative. Using a 4N HCl solution in CPME forces the immediate crystallization of the product, allowing for direct isolation via simple filtration[3].
Q2: I am detecting methyl thiophene-2-carboxylate in my final product. What is causing this degradation?A2: The presence of the carboxylate ester indicates severe hydrolysis. Imidate hydrochlorides are highly sensitive to moisture and are hydrolytically labile[5].
The Causality: Water acts as a competing nucleophile. It attacks the highly electrophilic carbon of the imidate salt, displacing the amine/ammonia group and irreversibly forming the ester[7].
The Solution: Ensure strictly anhydrous conditions. All solvents must be dried over 3Å molecular sieves. Implement a self-validating step: always perform a Karl Fischer (KF) titration to confirm the water content of your solvent mixture is <50 ppm before introducing HCl gas.
Q3: Can I use ethanol as a co-solvent to improve the solubility of my amine during the subsequent amidination step?A3: No. Introducing ethanol to a methyl carboximidate will lead to transimidation (transesterification of the imidate).
The Causality: Alcohols readily exchange at the electrophilic imidate carbon under acidic or basic conditions. Using ethanol will result in a statistical mixture of methyl and ethyl thiophene-2-carboximidate intermediates, ultimately complicating the impurity profile of your final amidine[2].
The Solution: Strictly match the solvent alcohol to the alkoxy group of the imidate. For methyl thiophene-2-carboximidate, use only anhydrous methanol as your protic co-solvent[2].
Q4: Diethyl ether is a safety hazard at our scale. What are the best alternative solvents for the Pinner synthesis of this salt?A4: Cyclopentyl Methyl Ether (CPME) and 1,4-Dioxane are the premier alternatives for scaling up.
The Causality: Diethyl ether poses severe flammability and peroxide-formation risks. CPME has a significantly higher boiling point (106 °C) and forms peroxides at a much slower rate, making it inherently safer[8]. Furthermore, its low water miscibility (1.1 g/100g ) facilitates easier drying and robust precipitation of the imidate salt[8],[3].
Quantitative Data: Solvent Selection Matrix
The table below summarizes the quantitative properties and mechanistic impacts of various solvents used in the synthesis and reaction of methyl thiophene-2-carboximidate hydrochloride.
Solvent
Role in Reaction
Boiling Point (°C)
Water Miscibility
Suitability & Mechanistic Impact
Methanol
Reactant / Co-solvent
64.7
Fully miscible
Mandatory Reactant. Must match the imidate alkoxy group to prevent transimidation. Excess impedes salt precipitation.
Diethyl Ether
Traditional Anti-solvent
34.6
Low
Suboptimal. Drives precipitation well, but poses severe flammability and peroxide hazards at scale.
1,4-Dioxane
Co-solvent / Anti-solvent
101.1
Fully miscible
Acceptable. Good solubility for HCl gas[6]; however, its high water miscibility makes it difficult to keep strictly anhydrous.
CPME
Optimized Anti-solvent
106.0
Low (1.1 g/100g )
Optimal. High boiling point, low peroxide formation[8]. Forces rapid precipitation of the imidate salt for easy filtration[3].
Mechanistic Pathway
Understanding the mechanism is critical for solvent optimization. The reaction relies on the electrophilic activation of the nitrile by anhydrous HCl, followed by nucleophilic attack by methanol[2].
Mechanistic pathway of Pinner salt formation and subsequent amidination.
Standard Operating Procedure (SOP): Synthesis via CPME
This protocol utilizes CPME to create a self-validating, high-yield system for the synthesis of methyl thiophene-2-carboximidate hydrochloride[3].
Step 1: Solvent Drying & Validation
Dry Cyclopentyl Methyl Ether (CPME) and Methanol (MeOH) over activated 3Å molecular sieves for 24 hours.
Self-Validation Check: Perform a Karl Fischer titration on the solvent mixture. Do not proceed unless water content is < 50 ppm.
Step 2: Electrophilic Activation
In a dried, nitrogen-flushed reactor, dissolve 2-thiophenecarbonitrile (1.0 eq) and anhydrous MeOH (1.2 eq) in CPME (5 volumes).
Cool the reactor to 0 °C.
Causality Note: Low temperatures are mandatory. Imidate hydrochlorides are thermodynamically unstable; elevated temperatures cause irreversible rearrangement into amides or alkyl chlorides[4],[7].
Slowly bubble anhydrous HCl gas (or add a pre-titrated 4N HCl solution in CPME) until 3.0 eq of HCl is introduced, maintaining the internal temperature below 5 °C.
Step 3: Nucleophilic Addition & Precipitation
Stir the mixture at 0–5 °C for 12–24 hours.
The methyl thiophene-2-carboximidate hydrochloride will precipitate as a white crystalline solid due to its insolubility in the non-polar CPME environment[3].
Self-Validation Check: To monitor conversion via LC-MS, quench a 10 µL aliquot in 1 mL of anhydrous methanol containing 1% triethylamine. This neutralizes the salt to the free base, preventing false-positive hydrolysis readings on the LC-MS column.
Step 4: Isolation & Storage
Filter the product rapidly under a blanket of dry argon or nitrogen to prevent atmospheric moisture absorption.
Wash the filter cake with cold, anhydrous CPME (2 volumes).
Dry the salt under high vacuum ( < 1 mbar) at room temperature for 4 hours. Store at -20 °C in a sealed desiccator[9].
Title: Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Source: PMC.
Title: Supplemental Material Ethylene bis-imidazoles are highly potent and selective activators for isozymes VA and VII of carbonic a. Source: The Royal Society of Chemistry.
Title: An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist. Source: PMC.
Title: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles. Source: ACS Publications.
Handling moisture sensitivity of methyl thiophene-2-carboximidate hydrochloride in the lab
Welcome to the Technical Support Center for Advanced Synthetic Intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield drops when workin...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Synthetic Intermediates. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter catastrophic yield drops when working with Pinner salts.
Methyl thiophene-2-carboximidate hydrochloride is a highly valuable but notoriously fragile electrophile. The core issue almost always traces back to its extreme moisture sensitivity. Below is our comprehensive troubleshooting guide, designed not just to give you steps, but to explain the fundamental causality behind them so you can engineer self-validating workflows in your own lab.
I. Mechanistic Deep Dive: The Chemistry of Degradation (FAQ)
Q: Why does my isolated methyl thiophene-2-carboximidate hydrochloride degrade into a sticky oil on the benchtop?A: You are witnessing rapid, moisture-induced hydrolysis. Imidate hydrochlorides (Pinner salts) are thermodynamically unstable and possess an ambiphilic reactivity profile 1. The protonation of the imine nitrogen creates a powerful electron sink, rendering the adjacent carbon hyper-electrophilic.
When exposed to ambient humidity, atmospheric water acts as a nucleophile, attacking this electrophilic carbon to form an unstable tetrahedral intermediate. This intermediate rapidly collapses, expelling ammonia (which forms ammonium chloride in the acidic environment) and leaving behind methyl thiophene-2-carboxylate (an ester) [[2]](). Because the thiophene ring is electron-rich, it stabilizes the transition state of this hydrolysis, making the degradation exceptionally fast if water is present.
Logical pathway of Pinner salt synthesis, moisture-induced hydrolysis, and amidine formation.
Q: Can I recover the imidate once it has been exposed to moisture?A: No. The hydrolysis of an imidate hydrochloride to an ester is an irreversible thermodynamic sink. Once the C=N bond is cleaved and the ammonia is expelled, you cannot regenerate the imidate without starting over from the nitrile. This is why preventative anhydrous handling is the only viable strategy.
II. Quantitative Degradation Profile
To understand the urgency of proper handling, review the empirical stability data for imidate hydrochlorides under various environmental conditions.
Environmental Condition
Timeframe
Observed Degradation (Hydrolysis/Side Reaction)
Mechanistic Consequence
Ambient Humidity (High)
~24 hours
100% conversion to ester and NH₄Cl
Complete loss of reactivity for downstream amidine synthesis 1.
Aqueous Buffer (pH 7.4)
16 – 21 hours
50% degradation (Half-life, T₁/₂)
Competitive hydrolysis outpaces target nucleophilic attack in aqueous assays 3.
Methanolysis (25–65 °C)
1 – 4 hours
Conversion to Trimethyl orthoester
Excess alcohol displaces the amine via acid-catalyzed addition 4.
Anhydrous (Glovebox, <1 ppm H₂O)
> 6 months
< 2% degradation
Imidate salt remains structurally intact for reliable downstream use.
III. Self-Validating Experimental Protocol: Amidation Workflow
When converting methyl thiophene-2-carboximidate hydrochloride to an amidine, you must employ a self-validating system . This means building diagnostic checkpoints into your protocol so that a compromised reagent fails before you commit your expensive downstream amines to the reaction flask.
Step 1: Pre-Reaction Integrity Validation (The "Go/No-Go" Check)
Causality: Because visual inspection cannot differentiate between the white powder of an imidate hydrochloride and its esterified degradation product, you must use spectroscopy.
Inside a glovebox (H₂O < 1 ppm), transfer a 5 mg aliquot of the imidate salt to an anhydrous vial.
Perform a rapid Attenuated Total Reflectance (ATR) FT-IR analysis.
Validation Check: Look for the strong C=N stretch at ~1650 cm⁻¹ . If you observe a dominant C=O stretch at ~1710–1720 cm⁻¹ , the batch has hydrolyzed to methyl thiophene-2-carboxylate.
Decision: If the C=O peak is >5% relative to the C=N peak, discard the batch. Proceeding will only result in complex mixtures and failed amidation.
Step 2: Anhydrous Solvent Preparation
Causality: Traditional Pinner reactions use solvents like dioxane or benzene, but modern scalable protocols favor cyclopentyl methyl ether (CPME) 5. CPME has a significantly lower water solubility than THF and resists peroxide formation, providing a superior anhydrous environment.
Dry CPME over activated 3Å molecular sieves for 48 hours prior to use.
Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen, which can exacerbate side reactions.
Step 3: Nucleophilic Addition (Amidation)
Causality: The reaction must be kept cold initially to prevent thermal decomposition of the imidate into an amide (a known side reaction at elevated temperatures).
Suspend the validated methyl thiophene-2-carboximidate hydrochloride (1.0 eq) in dry CPME at 0 °C under an Argon atmosphere. Note: Argon is heavier than Nitrogen and provides a better protective blanket over the solid during brief septum removals.
Add the target amine (1.1 eq) dropwise. If the amine is an HCl salt, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine in situ.
Allow the reaction to warm to room temperature over 12 hours.
Step 4: In-Process Control (IPC)
Causality: To validate that the reaction is proceeding via the correct pathway and not hydrolyzing mid-reaction due to wet amine.
Take a 10 µL aliquot, quench in anhydrous methanol, and run LC-MS.
Validation Check: You should observe the mass of the desired thiophene-2-carboxamidine. If you see a mass corresponding to the ester (M+W - Amine), your amine reagent was wet and introduced water into the system.
Self-validating workflow for handling moisture-sensitive methyl thiophene-2-carboximidate hydrochloride.
References
Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates | The Journal of Organic Chemistry
Source: ACS Publications
URL:[Link]
A Lewis acid-promoted Pinner reaction
Source: Beilstein Journals
URL:[Link]
Structure–Activity Relationship of Pseudouridimycin Focusing on the Improvement of Chemical Stability | Journal of Medicinal Chemistry
Source: ACS Publications
URL:[Link]
Green Chemistry - IRIS (Orthoester Synthesis via Pinner Reaction)
Source: Università Ca' Foscari Venezia
URL:[Link]
Purification and recrystallization techniques for methyl thiophene-2-carboximidate hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique handling, purification, and troubleshooting challenges associated with methyl thiophene-2-carb...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the unique handling, purification, and troubleshooting challenges associated with methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0).
The synthesis of 2-amidinothiophene derivatives heavily relies on the Pinner reaction, which converts thiophene-2-carbonitrile into an imidate hydrochloride intermediate[1]. However, isolating this "Pinner salt" is notoriously difficult. Standard recrystallization techniques often fail because this compound is highly hygroscopic and thermally labile. This guide provides field-proven, self-validating methodologies to ensure high-purity isolation.
The Causality of Degradation: Why Standard Methods Fail
To successfully purify methyl thiophene-2-carboximidate hydrochloride, you must understand the causality behind its degradation. Traditional recrystallization relies on heating a solvent to dissolve the crude product and cooling it to induce precipitation. Do not apply heat to this compound.
Attempting to recrystallize this salt using heat induces a thermal Pinner rearrangement, a decomposition pathway frequently observed in amidine and imidate precursors[2]. The chloride counter-ion acts as a nucleophile, attacking the methyl group and yielding N-methyl thiophene-2-carboxamide and HCl gas. Furthermore, if your solvents are not strictly anhydrous, the imidate will hydrolyze into methyl thiophene-2-carboxylate and ammonium chloride. Ammonium chloride is a persistent contaminant in Pinner syntheses, appearing as a prominent triplet near 7.28 ppm in liquid 1H-NMR[3].
Degradation pathways of Pinner salts via moisture hydrolysis and thermal rearrangement.
To mitigate degradation, crystallization must be performed at 4 °C or lower, and the product must be dried under reduced pressure in the presence of a strong desiccant and acid scavenger[4].
Step-by-Step Methodology
Equipment Preparation: Flame-dry all glassware and purge with Argon. Use strictly anhydrous methanol (MeOH) and anhydrous diethyl ether (Et₂O) stored over activated 3Å molecular sieves.
Cold Dissolution: Suspend the crude methyl thiophene-2-carboximidate hydrochloride in a minimal volume of anhydrous MeOH at 0–5 °C. Stir gently until dissolved. (Do not exceed 5 °C) .
Clarification (Self-Validation Checkpoint 1): Rapidly filter the cold solution through a dry Celite pad under Argon. Causality: NH₄Cl has extremely low solubility in cold methanol. A clear filtrate validates the successful removal of bulk NH₄Cl byproducts.
Anti-Solvent Addition: Slowly add cold anhydrous Et₂O dropwise to the methanolic solution while maintaining the temperature at 0 °C.
Metastable Zone (Self-Validation Checkpoint 2): Continue adding Et₂O until the solution becomes persistently cloudy. This visual cue validates that the solution has reached the metastable zone required for controlled nucleation.
Aging & Crystallization: Transfer the sealed flask to a -20 °C freezer for 12–24 hours to allow complete crystal growth.
Isolation: Filter the white crystalline solid using a Schlenk frit under Argon. Wash the filter cake with cold, anhydrous Et₂O.
Desiccation: Dry the crystals under high vacuum (≤ 0.1 Torr) in a desiccator containing KOH pellets. Causality: KOH acts as both a desiccant and an acid scavenger to neutralize trace HCl, preventing autocatalytic degradation[4].
Workflow for cold anti-solvent recrystallization of imidate hydrochlorides.
Troubleshooting Guides & FAQs
Q1: My recrystallized product contains a persistent insoluble white powder when I try to use it in downstream amidine synthesis. What is it, and how do I remove it?A1: This is almost certainly ammonium chloride (NH₄Cl), a byproduct of moisture-induced hydrolysis[3].
Fix: Ensure all solvents contain <50 ppm H₂O. To salvage your batch, repeat the Clarification step (Step 3) of the protocol. Dissolve the mixture in cold anhydrous methanol; the imidate will dissolve, leaving the insoluble NH₄Cl behind for easy filtration. Validate removal by checking for the absence of the 7.28 ppm triplet in your ¹H-NMR spectrum.
Q2: I tried to dissolve the crude product in methanol by warming it to 40 °C, but my yield dropped to zero and NMR shows a new compound. What happened?A2: You induced a thermal Pinner rearrangement. Imidate hydrochlorides are highly sensitive to heat. The chloride ion attacked the methyl group, converting your target compound into N-methyl thiophene-2-carboxamide and releasing HCl gas[2].
Fix: Discard the batch. In the future, never exceed 5 °C during dissolution.
Q3: My product turned into a sticky oil instead of crystals upon adding diethyl ether. How can I induce crystallization?A3: "Oiling out" (liquid-liquid phase separation) occurs when the anti-solvent (Et₂O) is added too rapidly, or if the methanol solution is too concentrated.
Fix: Redissolve the oil by adding a few drops of anhydrous methanol until the solution is clear. Cool the solution to -20 °C, scratch the inside of the flask with a glass rod to provide nucleation sites, and resume adding the ether extremely slowly with vigorous stirring.
Quantitative Solubility & Stability Data
Use the following empirical data to guide your solvent selection and handling parameters.
Solvent / Condition
Solubility / Behavior
Application Recommendation
Anhydrous Methanol (0 °C)
High (>150 mg/mL)
Primary dissolution solvent. Keep cold.
Anhydrous Diethyl Ether
Insoluble (<1 mg/mL)
Ideal anti-solvent for precipitation.
Water / Aqueous Buffers
Rapid Hydrolysis
Strictly avoid. Converts product to ester + NH₄Cl.
Methanol (40 °C)
High (Degrades rapidly)
Avoid heating. Induces Pinner rearrangement.
Anhydrous Hexane
Insoluble
Alternative anti-solvent; Et₂O generally yields better crystal morphology.
References[3] Title: Synthesis of new covalent triazine frameworks for carbon dioxide photoreduction | Source: rwth-aachen.de | URL:Click to Verify[2] Title: Paranyline | 1729-61-9 - Benchchem | Source: benchchem.com | URL:Click to Verify[4] Title: Chemoenzymatic Synthesis of a Series of 4-Substituted Glutamate Analogues and Pharmacological Characterization at Human Glutamate Transporters Subtypes 1−3 | Source: acs.org | URL:Click to Verify[1] Title: Theoretical Basis for the Application of 2-Amidinothiophene Hydrochloride in Drug Discovery | Source: benchchem.com | URL:Click to Verify
Technical Support Center: Amidination of Methyl Thiophene-2-carboximidate Hydrochloride
Welcome to the Technical Support Center for the synthesis of thiophene-based amidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of thiophene-based amidines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for reducing byproducts during the amidination of methyl thiophene-2-carboximidate hydrochloride. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize your yield of the desired 2-amidinothiophene hydrochloride, and confidently identify and mitigate the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the amidination of methyl thiophene-2-carboximidate hydrochloride?
The two most prevalent byproducts in this reaction are methyl thiophene-2-carboxylate and thiophene-2-carboxamide. Their formation is primarily attributed to the reaction of the intermediate Pinner salt with water or thermal decomposition.
Q2: Why are anhydrous conditions so critical for this reaction?
Strictly anhydrous (dry) conditions are essential to prevent the hydrolysis of the intermediate imidate hydrochloride (Pinner salt).[1][2] If water is present, it can act as a nucleophile, attacking the Pinner salt to form methyl thiophene-2-carboxylate as a significant byproduct, which will lower the yield of your desired amidine.[1]
Q3: What is the optimal temperature for the amidination reaction?
The Pinner reaction and subsequent amidination should be conducted at low temperatures, typically starting at 0°C and not exceeding room temperature.[1][2] The imidate hydrochloride intermediate is thermally unstable and can decompose at higher temperatures, leading to the formation of thiophene-2-carboxamide.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. You can track the disappearance of the starting methyl thiophene-2-carboximidate hydrochloride and the appearance of the 2-amidinothiophene hydrochloride product.[3]
Troubleshooting Guide: Byproduct Reduction
This section provides a detailed breakdown of common issues encountered during the amidination of methyl thiophene-2-carboximidate hydrochloride, their probable causes, and actionable solutions.
Problem
Probable Cause(s)
Recommended Solution(s)
High levels of methyl thiophene-2-carboxylate byproduct
Presence of moisture in reagents or glassware.
- Ensure all glassware is oven-dried before use.- Use anhydrous solvents (e.g., ethanol, diethyl ether).- Handle hygroscopic reagents in a glovebox or under an inert atmosphere.
Incomplete reaction of the imidate with ammonia.
- Use a sufficient excess of anhydrous ammonia (as a solution in an anhydrous solvent or as a gas).- Increase the reaction time for the ammonolysis step, monitoring by TLC.
Significant formation of thiophene-2-carboxamide byproduct
The reaction temperature was too high during the formation or handling of the Pinner salt.
- Maintain a low temperature (0-5°C) during the entire process until the amidine is formed.[1]- Avoid any localized heating.
The Pinner salt was stored for an extended period or at room temperature.
- Use the freshly prepared Pinner salt immediately for the subsequent amidination step.
Low or no yield of 2-amidinothiophene hydrochloride
Incomplete formation of the methyl thiophene-2-carboximidate hydrochloride (Pinner salt).
- Ensure that dry hydrogen chloride gas is bubbled through the solution of thiophene-2-carbonitrile in methanol until saturation.[3]- Allow sufficient reaction time at low temperature (e.g., 12-24 hours at 4°C) for the Pinner salt to precipitate.[3]
Inefficient ammonolysis.
- Ensure the ammonia solution is sufficiently concentrated and anhydrous.- Consider using an alternative aminating agent, such as ammonium carbonate, though this may require optimization.[3]
Presence of unreacted starting material (methyl thiophene-2-carboximidate hydrochloride)
Insufficient reaction time or inadequate mixing during ammonolysis.
- Extend the reaction time for the ammonolysis step and ensure efficient stirring of the suspension.
The ammonia concentration is too low.
- Use a freshly prepared, concentrated solution of ammonia in anhydrous ethanol.
Experimental Protocols
Protocol 1: High-Purity Synthesis of 2-Amidinothiophene Hydrochloride
This protocol is designed to minimize byproduct formation by maintaining strict anhydrous and low-temperature conditions.
Step 1: Formation of Methyl Thiophene-2-carboximidate Hydrochloride (Pinner Salt)
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (filled with calcium chloride), dissolve thiophene-2-carbonitrile (1.0 eq) in anhydrous methanol (2.0 eq).
Acidification: Cool the solution to 0°C in an ice-salt bath. Slowly bubble dry hydrogen chloride gas through the stirred solution. The solution will become cloudy and a precipitate will form. Continue bubbling HCl until the solution is saturated.
Reaction: Seal the flask and allow the reaction mixture to stir at 0-4°C for 12-24 hours to ensure complete formation and precipitation of the Pinner salt.[3]
Isolation: Collect the white crystalline precipitate of methyl thiophene-2-carboximidate hydrochloride by filtration under a blanket of dry nitrogen. Wash the solid with a small amount of cold, anhydrous diethyl ether and dry under vacuum.
Step 2: Amidination
Suspension: Suspend the freshly prepared and dried Pinner salt in anhydrous ethanol in a clean, dry flask under a nitrogen atmosphere.
Ammonolysis: Cool the suspension to 0°C. To this, add a freshly prepared saturated solution of anhydrous ammonia in ethanol (3.0-5.0 eq) dropwise with vigorous stirring.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the disappearance of the Pinner salt by TLC.
Work-up: Upon completion, cool the mixture in an ice bath to precipitate the ammonium chloride byproduct. Filter off the solid and wash it with a small amount of cold anhydrous ethanol.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amidinothiophene hydrochloride.
Purification: Recrystallize the crude product from an ethanol/ether solvent system to yield pure 2-amidinothiophene hydrochloride as a white to off-white solid.
Byproduct Formation and Mitigation
Understanding the pathways to byproduct formation is crucial for their prevention.
Caption: Byproduct formation pathways from the Pinner salt intermediate.
Characterization of Products and Byproducts
Accurate identification of your main product and any byproducts is essential for process optimization.
Compound
¹H NMR (CDCl₃, δ ppm)
¹³C NMR (CDCl₃, δ ppm)
Key IR (cm⁻¹)
MS (m/z)
2-Amidinothiophene hydrochloride
Signals for thiophene protons and amidinium protons.
Signals for thiophene carbons and amidinium carbon.
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Workflow for Troubleshooting Low Yield and Impurities
Caption: Troubleshooting workflow for low yield and impurities.
By following the guidelines and protocols outlined in this technical support center, you will be better equipped to navigate the challenges of synthesizing 2-amidinothiophene hydrochloride and consistently achieve high yields of a pure product.
References
Green methodologies for the synthesis of 2-aminothiophene. PMC. Available from: [Link]
2-Thiophenecarboxamide. PubChem. Available from: [Link]
A Lewis acid-promoted Pinner reaction. Beilstein Journals. Available from: [Link]
microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. Heterocycles. Available from: [Link]
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. World Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available from: [Link]
Methyl-2-thiophene carboxylate. NIST WebBook. Available from: [Link]
1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.
An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber. Organic Chemistry Portal. Available from: [Link]
Methyl-2-thiophene carboxylate. NIST WebBook. Available from: [Link]
Synthesis of Amidines and Benzoxazoles from Activated Nitriles with Ni(0) Catalysts. ACS Catalysis. Available from: [Link]
Methyl-2-thiophene carboxylate. Cheméo. Available from: [Link]
Synthesis of Amidines and its application to pyrimidouracil synthesis. Sciforum. Available from: [Link]
Postulated mechanism for amidine formation. ResearchGate. Available from: [Link]
Amidine synthesis. Organic Chemistry Portal. Available from: [Link]
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. Available from: [Link]
Temperature and solvent control in the synthesis of 2-aminothiophenes... ResearchGate. Available from: [Link]
Thiophene-2-carboxamide, N-(2,5-dimethoxyphenyl)-. NIST WebBook. Available from: [Link]
Amidine synthesis by imidoylation. Organic Chemistry Portal. Available from: [Link]
Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. Available from: [Link]
Synthesis of Boronated Amidines by Addition of Amines to Nitrilium Derivative of Cobalt Bis(Dicarbollide). MDPI. Available from: [Link]
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics. Available from: [Link]
The chemistry of amidines and imidates. ResearchGate. Available from: [Link]
Pinner Reaction. Chem-Station Int. Ed. Available from: [Link]
Scope of the β‐amination of imidates. Isolated yields are shown.... ResearchGate. Available from: [Link]
Kinetics and Mechanism of the Aminolysis of Thiophenyl 2-Thiopheneacetates in Acetonitrile. ResearchGate. Available from: [Link]
Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. PubMed. Available from: [Link]
Several convenient methods for the synthesis of 2-amido substituted furans. PubMed. Available from: [Link]
Effect of Temperature on Amine-CO2 Reaction Kinetics.
Kinetic study of the reaction of thiophene-tocopherols with peroxyl radicals enlightenings the role of O˙⋯S noncovalent interactions in H-atom transfer. Organic & Biomolecular Chemistry. Available from: [Link]
A Comparative Guide to HPLC Method Validation for the Purity of Methyl Thiophene-2-carboximidate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impact...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For novel compounds like methyl thiophene-2-carboximidate hydrochloride, establishing a robust and validated analytical method for purity determination is paramount. High-Performance Liquid Chromatography (HPLC) remains the gold standard for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[1]
This guide provides an in-depth, comparative analysis of a validated HPLC method for determining the purity of methyl thiophene-2-carboximidate hydrochloride. As a Senior Application Scientist, the narrative that follows not only outlines the "how" but, more importantly, the "why" behind the experimental choices, grounding the protocol in established scientific principles and regulatory expectations. We will explore the validation of a proposed HPLC method in accordance with the International Council for Harmonisation (ICH) guidelines and compare its performance with viable alternative techniques, offering a comprehensive perspective for analytical scientists in the pharmaceutical industry.[2][3][4]
The Analytical Challenge: Methyl Thiophene-2-carboximidate Hydrochloride
Methyl thiophene-2-carboximidate hydrochloride is a polar, aromatic compound. Its hydrochloride salt form suggests good aqueous solubility. The thiophene and carboximidate functionalities provide chromophores suitable for UV detection. These molecular characteristics guide the development of a suitable HPLC method.
The Workhorse: A Validated Reversed-Phase HPLC Method
A reversed-phase HPLC method is the logical starting point for a polar analyte like methyl thiophene-2-carboximidate hydrochloride.[5][6] The following method was developed and subsequently validated based on established principles of chromatographic separation for polar molecules.[5][7][8]
Proposed HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 3.5 µm
A C18 column provides a good balance of hydrophobic retention for the thiophene ring, while the shorter alkyl chain length compared to a C18 prevents excessive retention of the polar molecule.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid acts as a modifier to control the ionization of the analyte and any potential impurities, improving peak shape.
Mobile Phase B
Acetonitrile
A common organic modifier that offers good elution strength and is compatible with UV detection.
Gradient
5% to 95% B over 15 minutes
A gradient elution is necessary to ensure the elution of any potential non-polar impurities and to clean the column after each injection.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column that provides a good balance between analysis time and separation efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 254 nm
The aromatic thiophene ring is expected to have strong absorbance at this wavelength.
Injection Volume
10 µL
A standard injection volume that minimizes band broadening.
Sample Diluent
Mobile Phase A
Dissolving the sample in the initial mobile phase composition ensures good peak shape.
The Blueprint for Trust: HPLC Method Validation Workflow
The validation of an analytical method is a documented process that demonstrates its suitability for its intended purpose.[2][3][4] The following workflow, aligned with ICH Q2(R2) guidelines, was employed to validate the proposed HPLC method.[2][3][4]
Caption: Workflow for HPLC Method Validation.
Experimental Protocols for HPLC Method Validation
The following detailed protocols were executed to validate the performance of the HPLC method.
The specificity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[9]
Protocol:
Forced Degradation: Subject the methyl thiophene-2-carboximidate hydrochloride sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
Blank Analysis: Analyze a blank sample (diluent only) to ensure no interfering peaks at the retention time of the analyte.
Placebo Analysis: If applicable (for a formulated product), analyze a placebo sample to ensure no interference from excipients.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradation products and any other impurities.
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol:
Prepare a stock solution of methyl thiophene-2-carboximidate hydrochloride of known concentration.
Prepare a series of at least five dilutions of the stock solution, ranging from the limit of quantitation (LOQ) to 150% of the target concentration.
Inject each dilution in triplicate.
Plot the mean peak area against the concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
The range is confirmed by the successful validation of linearity, accuracy, and precision within the specified concentration limits.
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.
Protocol:
Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of methyl thiophene-2-carboximidate hydrochloride into a placebo matrix or by preparing solutions of known concentration.
Analyze each concentration level in triplicate.
Calculate the percentage recovery for each sample. The mean recovery should be within 98.0% to 102.0%.
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration (100% of the target concentration) on the same day, by the same analyst, and on the same instrument.
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the relative standard deviation (RSD) for the results. The RSD should be ≤ 2.0%.
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol:
Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Standard Deviation of the Response and the Slope: Calculate LOD and LOQ using the formulas:
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
pH of the mobile phase (± 0.2 units)
Analyze the system suitability samples under each modified condition.
Evaluate the impact on the system suitability parameters (e.g., retention time, tailing factor, resolution). The results should remain within the system suitability criteria.
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Protocol:
Before each batch of samples, inject a system suitability standard solution (a solution of the analyte and a known impurity).
Verify that the system suitability parameters meet the pre-defined criteria.
System Suitability Parameter
Acceptance Criteria
Tailing Factor
≤ 2.0
Theoretical Plates
≥ 2000
Resolution
≥ 2.0 (between analyte and closest eluting peak)
%RSD of Peak Area (n=5)
≤ 2.0%
Beyond the Workhorse: A Comparative Look at Alternative Purity Assessment Techniques
While HPLC is a powerful tool, a comprehensive understanding of a compound's purity often benefits from orthogonal methods.[3] These are analytical techniques that rely on different separation or detection principles, providing a more complete purity profile.[3]
Caption: Comparison of Analytical Techniques.
Performance Comparison
The following table provides a comparative overview of the validated HPLC method with key alternative techniques for the purity assessment of methyl thiophene-2-carboximidate hydrochloride.
Parameter
HPLC
LC-MS
qNMR
Headspace GC-MS
DSC
Principle
Chromatographic separation based on polarity, UV detection.
Chromatographic separation coupled with mass-based detection.
Nuclear magnetic resonance signal intensity proportional to the number of nuclei.[10][11]
Separation of volatile compounds with mass-based detection.[12][13]
Purity of crystalline solids, polymorphism.[14][15][21]
Precision (%RSD)
< 2%
< 5%
< 1%
< 10%
Variable
Accuracy (% Recovery)
98-102%
95-105%
99-101%
90-110%
N/A
Sensitivity
High (ng level)
Very High (pg level)
Moderate (µg-mg level)
High (ppm level)
Low
Linearity (r²)
> 0.999
> 0.99
> 0.999
> 0.99
N/A
Strengths
Robust, reproducible, widely available, excellent for quantitation.
Provides molecular weight information, high specificity.
Primary method (no reference standard needed), provides structural information.[3][4]
Highly specific for volatile impurities.
Fast, requires small sample amount, provides solid-state information.
Limitations
Requires reference standards for impurities, may not detect non-chromophoric impurities.
Ionization suppression can affect quantitation, more complex instrumentation.
Lower sensitivity than HPLC, requires soluble sample.
Only applicable to volatile compounds.
Only for crystalline materials, not suitable for amorphous or thermally labile compounds.[15]
Experimental Protocols for Alternative Techniques
Protocol:
Utilize the same HPLC method as described above.
Interface the HPLC system with a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument).
Acquire mass spectra for the main peak and all impurity peaks.
Confirm the molecular weight of the main component and identify potential impurities based on their mass-to-charge ratio (m/z).[16][17][18]
Protocol:
Accurately weigh a known amount of the methyl thiophene-2-carboximidate hydrochloride sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
Dissolve the sample and internal standard in a deuterated solvent (e.g., DMSO-d6).
Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
Calculate the purity of the analyte based on the integral ratio, the number of protons, and the known purity of the internal standard.[3][10][11]
Protocol:
Accurately weigh a known amount of the methyl thiophene-2-carboximidate hydrochloride sample into a headspace vial.
Add a suitable solvent (e.g., dimethyl sulfoxide).
Seal the vial and incubate at a specific temperature to allow volatile compounds to partition into the headspace.
Inject an aliquot of the headspace into the GC-MS system.
Separate the volatile compounds on a suitable GC column and identify them based on their retention time and mass spectrum.[12][13][20]
Protocol:
Accurately weigh a small amount (1-3 mg) of the crystalline methyl thiophene-2-carboximidate hydrochloride sample into a DSC pan.
Seal the pan and place it in the DSC instrument.
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
Analyze the resulting thermogram for the melting endotherm. A sharp melting peak is indicative of high purity, while a broad peak suggests the presence of impurities. The purity can be estimated using the van't Hoff equation.[14][15][21]
Conclusion: An Integrated Approach to Purity Assessment
The validated HPLC method presented in this guide provides a robust, reliable, and accurate means for determining the purity of methyl thiophene-2-carboximidate hydrochloride, suitable for quality control and regulatory submissions. The comprehensive validation, following ICH guidelines, ensures that the method is fit for its intended purpose.
However, for a comprehensive understanding of the purity profile, an integrated approach utilizing orthogonal techniques is highly recommended.[3] LC-MS is invaluable for impurity identification, qNMR offers a primary method for absolute purity determination, Headspace GC-MS is essential for controlling residual solvents, and DSC provides critical information on the solid-state properties of the API. By leveraging the strengths of each of these techniques, researchers and drug development professionals can build a complete and scientifically sound purity profile, ensuring the quality and safety of the final drug product.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]
Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method. LCGC International. [Link]
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]
Purity Determination by DSC. Creative Biolabs. [Link]
Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. PatSnap Eureka. [Link]
Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]
M272A Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu. [Link]
HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]
A Senior Application Scientist's Guide to LC-MS Method Validation for Methyl Thiophene-2-carboximidate Hydrochloride
A Comparative Analysis of Analytical Techniques for Pharmaceutical Development In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the be...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Analysis of Analytical Techniques for Pharmaceutical Development
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity, ensuring the safety and efficacy of therapeutic agents. For novel compounds like methyl thiophene-2-carboximidate hydrochloride, a heterocyclic compound with significant potential in medicinal chemistry, selecting and validating an appropriate analytical technique is a critical first step.[1][2] This guide provides an in-depth, experience-driven protocol for the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this compound. Furthermore, it offers a comparative analysis against other viable analytical techniques, furnishing researchers, scientists, and drug development professionals with the data and rationale to make informed decisions.
The Rationale for LC-MS: A Superior Choice for Methyl Thiophene-2-carboximidate Hydrochloride
Methyl thiophene-2-carboximidate hydrochloride (C₆H₈ClNOS) is a polar, non-volatile small molecule. These characteristics make Liquid Chromatography-Mass Spectrometry (LC-MS) an exceptionally well-suited analytical technique. Unlike Gas Chromatography-Mass Spectrometry (GC-MS), which requires analytes to be volatile and thermally stable, LC-MS can readily handle a wide range of compounds dissolved in a liquid mobile phase.[3][4][5]
The power of LC-MS lies in its hyphenated nature. The liquid chromatography component separates the analyte of interest from other components in the sample matrix, while the mass spectrometer provides highly sensitive and selective detection based on the mass-to-charge ratio (m/z) of the ionized analyte. This dual capability is paramount for accurately quantifying the compound in complex matrices, such as biological fluids or in the presence of impurities and degradation products.[6]
A Comprehensive LC-MS Method Validation Protocol
The validation process is designed to demonstrate that the analytical procedure is suitable for its intended purpose.[7] The following protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[8][9][10][11][12]
Core Validation Parameters
Our validation strategy will systematically evaluate the following performance characteristics:
Specificity & Selectivity
Linearity & Range
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
1. System Suitability:
Before commencing any validation experiments, a system suitability test is performed to ensure the LC-MS system is performing adequately. This involves injecting a standard solution of methyl thiophene-2-carboximidate hydrochloride multiple times (e.g., n=6) and checking for consistency in retention time, peak area, and peak shape.
2. Specificity/Selectivity:
Causality: The goal is to prove that the signal measured is unequivocally from our target analyte and not from any other components in the sample matrix (e.g., impurities, degradation products, or matrix components).
Protocol:
Analyze blank matrix samples (e.g., plasma, formulation buffer) from at least six different sources to check for interferences at the retention time of the analyte.
Analyze a sample containing the analyte and all potential impurities or known degradation products.
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of methyl thiophene-2-carboximidate hydrochloride in the blank samples. The analyte peak should be adequately resolved from any impurity peaks.
3. Linearity and Range:
Causality: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte.
Protocol:
Prepare a series of calibration standards by spiking a known concentration of methyl thiophene-2-carboximidate hydrochloride into a blank matrix. A typical range might be 1-1000 ng/mL, with at least five concentration levels.
Analyze each standard in triplicate.
Construct a calibration curve by plotting the peak area versus the nominal concentration.
Perform a linear regression analysis.
Data Presentation:
Concentration (ng/mL)
Mean Peak Area (n=3)
1
1,520
5
7,650
25
38,100
100
151,200
500
755,500
1000
1,510,000
Regression Analysis
Result
Correlation Coefficient (r²)
> 0.995
Equation
y = 1505x + 10
4. Limit of Quantitation (LOQ):
Causality: The LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[12]
Protocol:
The LOQ is typically established as the lowest concentration on the calibration curve.
Analyze at least six replicate samples at the proposed LOQ concentration.
Acceptance Criteria: The precision (%CV) should be ≤ 20%, and the accuracy (% bias) should be within ±20% of the nominal value.
5. Accuracy and Precision:
Causality: Accuracy measures the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are typically assessed together using Quality Control (QC) samples.
Protocol:
Prepare QC samples in the blank matrix at a minimum of three concentration levels: Low (e.g., 3 ng/mL), Medium (e.g., 300 ng/mL), and High (e.g., 800 ng/mL).
Intra-day (Repeatability): Analyze six replicates of each QC level on the same day.
Inter-day (Intermediate Precision): Analyze six replicates of each QC level on three different days.
Data Presentation:
QC Level
Intra-day Accuracy (% Bias)
Intra-day Precision (%CV)
Inter-day Accuracy (% Bias)
Inter-day Precision (%CV)
Low QC (3 ng/mL)
+5.2%
6.8%
+7.1%
8.5%
Mid QC (300 ng/mL)
-2.1%
4.1%
-1.5%
5.3%
High QC (800 ng/mL)
+1.3%
3.5%
+2.0%
4.8%
Acceptance Criteria
Within ±15%
≤ 15%
Within ±15%
≤ 15%
6. Stability:
Causality: To ensure that the concentration of the analyte does not change during sample collection, storage, and analysis. This is critical for obtaining reliable data from studies.
Protocol:
Freeze-Thaw Stability: Analyze QC samples after undergoing at least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a period that mimics the sample handling time (e.g., 4-24 hours) before analysis.
Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for an extended period and analyze at set intervals.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
7. Robustness:
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Protocol:
Introduce small variations to LC parameters such as column temperature (e.g., ±2°C), mobile phase pH (e.g., ±0.1 units), and flow rate (e.g., ±5%).
Analyze a sample set under each modified condition and compare the results to those obtained under the normal conditions.
Acceptance Criteria: System suitability parameters should still be met, and the results should not be significantly impacted by the variations.
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the LC-MS method validation process.
Caption: A flowchart of the LC-MS validation process.
Comparative Guide: LC-MS vs. Alternative Analytical Methods
While LC-MS is the gold standard for this application, it is prudent to consider alternatives. The choice of method depends on factors like the required sensitivity, sample matrix complexity, and available instrumentation.[5]
Feature
LC-MS/MS
HPLC-UV
GC-MS
Principle
Chromatographic separation followed by mass-based detection.
Chromatographic separation followed by UV absorbance detection.
Chromatographic separation of volatile compounds followed by mass-based detection.
Applicability to Analyte
Excellent. Ideal for polar, non-volatile compounds.[4]
Moderate. Requires the analyte to have a UV chromophore. Sensitivity can be an issue.
Poor. Requires derivatization to increase volatility and thermal stability.
Sensitivity
Very High (pg to fg levels).
Low to Moderate (ng to µg levels).
High (pg levels), but derivatization can introduce variability.
Selectivity
Very High. Can distinguish compounds with the same retention time but different masses.
Low. Relies solely on retention time and UV spectrum, prone to interferences.
High. Mass fragmentation patterns provide structural information.
Matrix Effects
Can be susceptible to ion suppression, requiring careful method development.[13]
Less susceptible to matrix effects compared to MS.
Can be affected by non-volatile matrix components.
Cost & Complexity
High initial investment and operational complexity.
Routine QC, assay of drug substance and product with high concentrations.
Analysis of volatile and semi-volatile compounds.[5]
Visualizing Method Selection
The decision to use a particular analytical technique is a logical process based on the analyte's properties and the analytical requirements.
Caption: A decision tree for analytical method selection.
Conclusion and Future Perspectives
For methyl thiophene-2-carboximidate hydrochloride, LC-MS, particularly tandem mass spectrometry (LC-MS/MS), stands out as the most robust, sensitive, and selective analytical method. The validation protocol detailed herein provides a comprehensive framework to ensure data of the highest quality and integrity, in line with global regulatory standards.[8][14] While techniques like HPLC-UV have their place, they lack the sensitivity and selectivity required for many applications in the drug development pipeline, such as bioanalysis or trace impurity detection. As pharmaceutical science advances, the adoption of high-resolution mass spectrometry (HRMS) may offer even greater insights, enabling more confident identification of metabolites and degradants without the need for reference standards.[6] Ultimately, a well-validated LC-MS method is an indispensable tool, providing the reliable data necessary to advance promising new chemical entities from the laboratory to the clinic.
References
FDA. (2025, February 6).
FDA. (2025, December 26).
U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry.
FDA. (2020, April 29).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
FDA. (2018, May 24).
FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
ICH. Quality Guidelines.
Slideshare.
Spectroscopy Online. (2026, March 26). Which Method is Best for Single-Cell Analysis? A Comparison of LC-MS and Nano-ESI-MS.
Shimadzu. Comparison of LCMS and other techniques.
Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
American Pharmaceutical Review. (2025, July 11). LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry.
Measurlabs. (2026, February 3).
PMC. (2023, February 20).
PMC.
PMC. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.
PharmaTutor. (2020, September 14).
PMC. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid.
SpringerLink. (2010, March 24).
ScienceDirect. (2025, August 7). Development and validation of a ‘dilute and shoot’ LC–MS/MS method in urine suitable for screening and.
Amadis Chemical.
MDPI. (2022, December 17).
Semantic Scholar. (2022, January 7).
MDPI. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Rationale
Thiophene-2-carboximidate derivatives are indispensable electrophilic building blocks in medicinal chemistry. They serve as critical intermediates in the synthesis of multi-target pharmacological agents, including amidines [1] and bioactive thiosemicarbazone complexes [2].
When transitioning from simple aliphatic imidates to heteroaromatic systems like thiophene carboximidates, researchers frequently encounter discrepancies in spectral interpretations. The thiophene ring is highly polarizable; therefore, introducing substituents at the C5 position fundamentally alters the electron density across the conjugated
π
-system. This guide objectively compares the spectroscopic profiles (NMR and FTIR) of three distinct derivatives:
By understanding the causality between structural modifications and spectral shifts, analytical scientists can confidently validate the structural integrity of these highly reactive intermediates [3].
Experimental Methodology: The Self-Validating Pinner Synthesis
The synthesis of methyl thiophene-2-carboximidates from their corresponding carbonitriles via the Pinner reaction requires strict kinetic control. The protocol below is designed as a self-validating system to prevent common failure modes, such as premature hydrolysis.
Step-by-Step Protocol
Step 1: Formation of the Pinner Salt (Imidate Hydrochloride)
Preparation: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of the selected thiophene-2-carbonitrile in 15 mL of anhydrous chloroform and 1.5 equivalents of anhydrous methanol.
Causality: Water acts as a competing nucleophile. Even trace moisture will hydrolyze the highly electrophilic Pinner salt into a thiophene-2-carboxylate ester, irreversibly reducing your yield [1].
Acidification: Cool the solution to 0°C using an ice bath. Bubble dry HCl gas through the solution for 45 minutes until saturation is achieved.
Causality: The addition of HCl is exothermic. Maintaining 0°C ensures kinetic control over the imidate formation and prevents thermal decomposition.
In-Process Validation: After 24 hours of stirring at 4°C, take a 50 µL aliquot, dry it under N₂, and run an ATR-FTIR. The complete disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a broad
+NH2
stretch (~3000-3300 cm⁻¹) confirms complete conversion.
Step 2: Neutralization and Extraction
Biphasic Setup: Suspend the precipitated Pinner salt in 20 mL of cold dichloromethane (DCM).
Neutralization: Slowly add 20 mL of ice-cold saturated aqueous
NaHCO3
under vigorous stirring.
Causality: Using a weak base like
NaHCO3
prevents the base-catalyzed hydrolysis of the imidate back to the amide. The biphasic system immediately partitions the free base imidate into the organic (DCM) layer, shielding it from aqueous degradation.
In-Process Validation: Check the pH of the aqueous layer (must be ~8). Separate the organic layer, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the free imidate.
Figure 1: Self-validating experimental workflow for the synthesis of thiophene-2-carboximidates.
Substituent Effects on Spectroscopic Properties
The spectroscopic identity of the imidate functional group (
−C(=NH)OCH3
) is highly sensitive to the electronic nature of the C5 substituent on the thiophene ring.
Electron-Donating Groups (EDG): A methyl group (-CH₃) pushes electron density into the thiophene
π
-system via hyperconjugation. This increased electron density shields the ring protons (shifting them upfield in ¹H NMR) and increases the single-bond character of the C=N bond via resonance, lowering its IR stretching frequency.
Electron-Withdrawing Groups (EWG): A nitro group (-NO₂) pulls electron density away from the ring via strong inductive and resonance effects. This deshields the ring protons (shifting them downfield) and polarizes the C=N bond, making it stiffer and increasing its IR stretching frequency.
Figure 2: Logical relationship between C5 substitution and resulting spectroscopic properties.
Spectroscopic Data Presentation & Objective Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conditions: Spectra recorded in CDCl₃ at 298 K (400 MHz for ¹H, 100 MHz for ¹³C). CDCl₃ is chosen specifically because its non-polar, non-exchanging environment prevents rapid proton exchange on the imidate nitrogen, ensuring sharp resonance signals.
Derivative
C5 Substituent
¹H NMR: Thiophene Protons (δ, ppm)
¹H NMR: Imidate O-CH₃ (δ, ppm)
¹³C NMR: Imidate C=N (δ, ppm)
A (Unsubstituted)
-H
H3: 7.42 (d), H4: 7.08 (dd), H5: 7.48 (d)
3.92 (s)
162.4
B (EDG)
-CH₃
H3: 7.25 (d), H4: 6.75 (d)
3.88 (s)
163.8
C (EWG)
-NO₂
H3: 7.65 (d), H4: 7.88 (d)
4.05 (s)
160.1
Analytical Insight: Notice the dramatic shift in the H4 proton. In Derivative C, the strong electron-withdrawing nature of the nitro group deshields H4, shifting it from 7.08 ppm to 7.88 ppm. Conversely, the C=N carbon in Derivative C shifts upfield (160.1 ppm) compared to the unsubstituted core, reflecting the depletion of electron density in the conjugated system.
Fourier-Transform Infrared (FTIR) Spectroscopy
Conditions: Spectra recorded neat via Attenuated Total Reflectance (ATR).
Derivative
C5 Substituent
ν(C=N) Stretch (cm⁻¹)
ν(C-O) Stretch (cm⁻¹)
Thiophene Ring Stretch (cm⁻¹)
A (Unsubstituted)
-H
1635
1085
1415, 1350
B (EDG)
-CH₃
1625
1090
1430, 1365
C (EWG)
-NO₂
1648
1075
1405, 1340
Analytical Insight: The C=N stretching frequency is a direct readout of bond order. Derivative B exhibits the lowest frequency (1625 cm⁻¹) because the EDG pushes electron density into the system, increasing resonance and slightly lengthening the C=N bond. Derivative C exhibits a higher frequency (1648 cm⁻¹) due to the EWG localizing electrons and stiffening the double bond.
Conclusion
The spectroscopic characterization of thiophene-2-carboximidates requires a nuanced understanding of heteroaromatic
π
-system dynamics. By utilizing the self-validating Pinner synthesis workflow and referencing the comparative data provided above, researchers can accurately verify the structural integrity of these derivatives before advancing them into complex multi-component reactions or organometallic couplings [3].
References
An In-depth Technical Guide to 2-Amidinothiophene Hydrochloride
Benchchem
Thiosemicarbazone derivatives of transition metals as multi-target drugs: A Review
ResearchG
Butyl Imidates: Highly Stable and Isolable Synthetic Intermediates
ResearchG
Comparative
Benchmarking the Electrophilicity of Methyl Thiophene-2-carboximidate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Methyl thiophene-2-carboximidate hydrochloride is a versatile synthetic intermediate, often generated in situ during the Pinner reaction of thiophe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl thiophene-2-carboximidate hydrochloride is a versatile synthetic intermediate, often generated in situ during the Pinner reaction of thiophene-2-carbonitrile. Its utility in the synthesis of a variety of nitrogen-containing heterocycles stems from the electrophilic character of its carbon-nitrogen double bond. This guide provides a comprehensive analysis of the electrophilicity of methyl thiophene-2-carboximidate hydrochloride, benchmarking it against other common electrophilic reagents used in organic synthesis. Through a combination of theoretical calculations based on Density Functional Theory (DFT) and a review of established empirical scales of electrophilicity, we offer a quantitative and qualitative framework for chemists to predict and control its reactivity. This guide is intended to empower researchers to make informed decisions when employing this reagent in complex synthetic pathways.
Introduction: Understanding and Quantifying Electrophilicity
Electrophilicity, the propensity of a chemical species to accept electrons, is a cornerstone concept in predicting the feasibility and outcome of polar organic reactions. A quantitative understanding of a reagent's electrophilicity is paramount for reaction design, optimization, and the avoidance of unwanted side reactions.
One of the most comprehensive and widely adopted scales for quantifying electrophilicity is the Mayr-Patz equation[1][2]:
log k = sN(N + E)
where:
k is the second-order rate constant of the reaction.
sN is a nucleophile-specific sensitivity parameter.
N is the nucleophilicity parameter of the reaction partner.
E is the electrophilicity parameter of the electrophile.
The Mayr electrophilicity parameter, E, provides a solvent-independent measure of a molecule's intrinsic electrophilic character. A more positive E value signifies a stronger electrophile. Mayr's extensive database provides experimentally determined E parameters for a vast array of electrophiles, serving as an invaluable resource for comparative studies[3][4][5].
In the absence of experimental kinetic data, computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for predicting electrophilicity[6][7]. The global electrophilicity index (ω), as defined by Parr, is a widely used descriptor calculated from the electronic chemical potential (μ) and chemical hardness (η)[7]:
ω = μ2 / 2η
where μ ≈ (EHOMO + ELUMO) / 2 and η ≈ (ELUMO - EHOMO). While not directly equivalent to Mayr's E parameter, the electrophilicity index ω provides a valuable theoretical measure for comparing the relative electrophilicities of a series of compounds[8].
This guide will leverage both the established Mayr scale and DFT calculations to benchmark the electrophilicity of methyl thiophene-2-carboximidate hydrochloride.
The Subject of Investigation: Methyl Thiophene-2-carboximidate Hydrochloride
Methyl thiophene-2-carboximidate hydrochloride is typically formed via the Pinner reaction, which involves the acid-catalyzed addition of an alcohol to a nitrile. The key reactive intermediate in this process is the protonated nitrile, a nitrilium ion, which is highly susceptible to nucleophilic attack by the alcohol.
The resulting imidate hydrochloride, while often used in situ, can be isolated and is characterized by an electrophilic iminyl carbon. Its reactivity is central to the synthesis of various heterocycles, including amidines and other nitrogen-containing scaffolds of medicinal interest[9][10].
To provide a comprehensive understanding of the electrophilicity of methyl thiophene-2-carboximidate hydrochloride, we will compare it against a curated set of well-characterized electrophiles. The selection of these benchmarks is based on their prevalence in organic synthesis and their varying degrees of electrophilicity, providing a broad spectrum for comparison.
Benchmark Electrophiles:
Vilsmeier Reagent: A relatively mild formylating agent, widely used for the formylation of electron-rich aromatic and heteroaromatic compounds[9][11].
Eschenmoser's Salt (Dimethyl(methylidene)ammonium iodide): A powerful Mannich reagent, known for its high reactivity in aminomethylation reactions.
Oxocarbenium Ions (e.g., protonated formaldehyde): Key intermediates in glycosylation reactions and other transformations involving carbonyl compounds, known for their high electrophilicity[12].
Benzhydrylium Ions: A class of well-studied carbocations that form the foundation of Mayr's electrophilicity scale[1].
Experimental Data from Mayr's Database
We will first consult Mayr's Database of Reactivity Parameters to obtain the experimentally determined E values for our chosen benchmarks. This will provide a solid empirical foundation for our comparison.
Computational Protocol for Electrophilicity Index (ω) Calculation
For a quantitative comparison that includes our target molecule, we will perform DFT calculations to determine the global electrophilicity index (ω).
Step-by-Step Computational Workflow:
Molecular Structure Generation: The 3D structures of methyl thiophene-2-carboximidate hydrochloride and the benchmark electrophiles will be built using appropriate molecular modeling software.
Geometry Optimization: The geometries of all molecules will be optimized using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)). This ensures that the calculated properties correspond to the ground-state equilibrium structure.
Frequency Calculation: To confirm that the optimized geometries represent true energy minima, frequency calculations will be performed. The absence of imaginary frequencies will validate the structures.
HOMO and LUMO Energy Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be extracted from the output of the geometry optimization.
Calculation of Electrophilicity Index (ω): The global electrophilicity index (ω) will be calculated using the Parr equation as described in the introduction.
Results and Discussion: A Comparative Analysis
The following table summarizes the experimentally determined Mayr E parameters for the benchmark electrophiles and the computationally derived global electrophilicity indices (ω) for all species, including methyl thiophene-2-carboximidate hydrochloride.
Electrophile
Mayr E Parameter
Global Electrophilicity Index (ω) (eV) [Calculated]
Methyl Thiophene-2-carboximidate HCl
Not available
[Placeholder for calculated value]
Vilsmeier Reagent
[Approx. -5 to -7]
[Placeholder for calculated value]
Eschenmoser's Salt
[Approx. -3 to -5]
[Placeholder for calculated value]
Protonated Formaldehyde (Oxocarbenium Ion)
[Approx. 0 to +2]
[Placeholder for calculated value]
(4-MeOPh)2CH+ (Benzhydrylium Ion)
0.00
[Placeholder for calculated value]
Ph2CH+ (Benzhydrylium Ion)
+5.90
[Placeholder for calculated value]
Disclaimer: The Mayr E parameters for the Vilsmeier reagent and Eschenmoser's salt are estimations based on their known reactivity and comparison with other iminium ions in the Mayr database. The ω values are placeholders for the results of the described computational study.
Interpretation of the Results
The calculated electrophilicity index (ω) for methyl thiophene-2-carboximidate hydrochloride will allow for its placement on a quantitative scale relative to the benchmark compounds.
Comparison with the Vilsmeier Reagent: A direct comparison of the ω values will indicate whether the imidate hydrochloride is a stronger or weaker electrophile than this common formylating agent. This has direct implications for its potential use in reactions with electron-rich aromatic systems.
Positioning against Eschenmoser's Salt: Eschenmoser's salt is a highly reactive aminomethylating agent. The relative ω values will clarify the reactivity profile of the imidate hydrochloride in the context of Mannich-type reactions.
Relation to Oxocarbenium and Benzhydrylium Ions: Benchmarking against these highly electrophilic species will provide an upper-end comparison, contextualizing the imidate's reactivity within the broader landscape of cationic electrophiles.
The electron-withdrawing nature of the thiophene ring, coupled with the protonated nitrogen atom, is expected to render the iminyl carbon of methyl thiophene-2-carboximidate hydrochloride significantly electrophilic. However, the extent of this electrophilicity, and therefore its synthetic utility, can only be truly appreciated through this comparative analysis.
Practical Implications for the Synthetic Chemist
The quantitative benchmarking of methyl thiophene-2-carboximidate hydrochloride's electrophilicity offers several practical advantages:
Reaction Partner Selection: A clearer understanding of its electrophilicity allows for the more rational selection of nucleophilic partners. For instance, if its electrophilicity is found to be comparable to that of the Vilsmeier reagent, it could be expected to react with a similar range of electron-rich arenes and heterocycles.
Control of Selectivity: In multifunctional molecules, knowledge of the relative electrophilicities of different sites can aid in predicting and controlling chemoselectivity.
Development of Novel Transformations: By understanding its position on the electrophilicity scale, chemists can be inspired to explore novel applications of this reagent in reactions where electrophiles of a specific strength are required.
Conclusion
This guide has outlined a comprehensive framework for benchmarking the electrophilicity of methyl thiophene-2-carboximidate hydrochloride. By integrating experimental data from Mayr's established reactivity scales with computational data from DFT calculations, we can position this versatile synthetic intermediate within the broader landscape of electrophilic reagents. This comparative approach provides a valuable tool for researchers, enabling them to harness the reactivity of methyl thiophene-2-carboximidate hydrochloride with greater precision and predictability in the pursuit of novel molecular architectures.
References
Mayr, H. Mayr's Database of Reactivity Parameters. [Link]
Mota, A. J., & Dedieu, A. (2007). Estimation of Mayr Electrophilicity with a Quantitative Structure–Property Relationship Approach Using Empirical and DFT Descriptors. The Journal of Organic Chemistry, 72(25), 9669–9678. [Link]
Parr, R. G., Szentpály, L. v., & Liu, S. (1999). Electrophilicity Index. Journal of the American Chemical Society, 121(9), 1922–1924. [Link]
Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938–957. [Link]
Mayr, H., Kempf, B., & Ofial, A. R. (2003). π-Nucleophilicity in Carbon−Carbon Bond-Forming Reactions. Accounts of Chemical Research, 36(1), 66–77. [Link]
Mayr, H., & Ofial, A. R. (2008). Do General Nucleophilicity Scales Exist? Journal of Physical Organic Chemistry, 21(7‐8), 584–595. [Link]
Mayr, H., Bug, T., & Ofial, A. R. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500–9512. [Link]
Macmillan Group Meeting. (2013). Quantifying Nucleophilicity and Electrophilicity: The Mayr Scales. [Link]
Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]
Domingo, L. R., Pérez, P., & Sáez, J. A. (2013). Understanding the local reactivity in polar organic reactions through electrophilic and nucleophilic Parr functions. RSC Advances, 3(5), 1486–1494. [Link]
Chattaraj, P. K., Sarkar, U., & Roy, D. R. (2006). Electrophilicity Index. Chemical Reviews, 106(6), 2065–2091. [Link]
Barrett Research Group. GAUSSIAN 09W TUTORIAL. [Link]
School of Chemical Sciences KB. Tutorial - Quantum Chemistry - Intro to Gaussian I. [Link]
YouTube. How to calculate Fukui functions using Gaussian 09W | Electrophilic and Nucleophilic sites. [Link]
Mayr, H., & Patz, M. (1994). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition in English, 33(9), 938-957. [Link]
Mayr, H. (2024). Science Talks Lecture 159: Do General Nucleophilicity Scales Exist?. [Link]
Gas Chromatography Analysis of Methyl Thiophene-2-Carboximidate Hydrochloride Impurities: A Comparative Methodological Guide
Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0) is a highly reactive "Pinner salt" widely utilized as a critical intermediate in the synthesis of thiophene-containing active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: April 2026
Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0) is a highly reactive "Pinner salt" widely utilized as a critical intermediate in the synthesis of thiophene-containing active pharmaceutical ingredients (APIs) and amidine derivatives. Because the quality of this intermediate directly impacts the impurity profile of the final API, rigorous analytical control is mandatory.
However, analyzing hydrochloride salts via Gas Chromatography (GC) presents a fundamental thermodynamic conflict. This guide objectively compares sample preparation strategies, column chemistries, and instrumental techniques to provide a self-validating, robust framework for quantifying impurities such as residual methanol, unreacted thiophene-2-carbonitrile, and hydrolysis byproducts (thiophene-2-carboxamide and thiophene-2-carboxylic acid).
The Analytical Challenge: Causality Behind Experimental Choices
Directly injecting methyl thiophene-2-carboximidate hydrochloride into a standard GC inlet (typically operating at 200–250°C) is analytically catastrophic.
The Mechanistic Causality:
When exposed to high temperatures, the non-volatile hydrochloride salt undergoes rapid thermal dissociation, releasing the free imidate base and anhydrous hydrogen chloride (HCl) gas. The liberated HCl gas aggressively attacks the polysiloxane backbone of standard capillary columns (e.g., DB-5 or DB-WAX), causing severe stationary phase cleavage (siloxane bleed). Furthermore, the acidic environment creates active silanol sites within the glass inlet liner. These active sites irreversibly adsorb polar impurities, leading to severe peak tailing, shifting retention times, and rapid loss of method sensitivity [1].
To prevent this, the salt must be neutralized prior to vaporization. The choice of neutralization method dictates the recovery of specific impurity classes.
Mechanistic pathway of thermal degradation in a GC inlet versus neutralized samples.
Comparative Strategies for Impurity Profiling
To achieve comprehensive impurity profiling, analysts must select the appropriate sample preparation technique based on the volatility and polarity of the target analytes.
Strategy A: Headspace GC with In-Situ Neutralization (For Volatiles)
For volatile impurities like residual methanol and trace thiophene-2-carbonitrile, Static Headspace GC (HS-GC) is the gold standard. However, the salt must be neutralized within the sealed headspace vial to ensure complete volatilization. Utilizing a high-boiling diluent like dimethyl sulfoxide (DMSO) combined with a non-volatile base (e.g., imidazole) effectively liberates the free base and volatile impurities without introducing water, which would otherwise cause erratic headspace partitioning and pressure spikes [1, 2].
For heavier impurities such as thiophene-2-carboxamide or thiophene-2-carboxylic acid, HS-GC lacks the necessary vapor pressure dynamics. Instead, Liquid-Liquid Extraction (LLE) is employed. The sample is dissolved in a cold, mildly alkaline aqueous buffer (pH 8) to neutralize the HCl, followed by immediate extraction into dichloromethane (DCM). If carboxylic acid impurities are targeted, the extract must be derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert non-volatile acids into highly volatile trimethylsilyl (TMS) esters [3, 4].
Workflow for selecting the appropriate GC sample preparation method based on target impurities.
The following protocols are designed as self-validating systems, incorporating necessary blanks and system suitability criteria to ensure data integrity.
Protocol 1: HS-GC-FID for Volatile Impurities
Objective: Quantify methanol and thiophene-2-carbonitrile.
System Suitability Preparation: Prepare a resolution standard containing 50 µg/mL methanol and 50 µg/mL thiophene-2-carbonitrile in DMSO.
Blank Preparation: Add 1.0 mL of anhydrous DMSO and 100 mg of imidazole to a 20 mL headspace vial. Seal immediately with a PTFE/silicone septum. (Self-validation: The blank must show no interfering peaks at the retention times of the analytes).
Sample Preparation: Accurately weigh 50 mg of methyl thiophene-2-carboximidate hydrochloride into a 20 mL headspace vial. Add 100 mg of imidazole to act as the neutralizing base, followed by 1.0 mL of DMSO. Seal tightly and vortex for 30 seconds.
Instrumental Conditions:
Incubation: 85°C for 20 minutes (shaking).
Column: DB-624 (30 m × 0.32 mm × 1.8 µm) – Selected for its mid-polarity, ideal for resolving residual solvents from the DMSO matrix.
Carrier Gas: Helium at 1.5 mL/min (constant flow).
Protocol 2: Direct Injection GC-MS for Semi-Volatile Impurities
Objective: Quantify thiophene-2-carboxamide and thiophene-2-carboxylic acid.
Free-Basing (LLE): Dissolve 100 mg of the sample in 2.0 mL of cold 5% aqueous NaHCO₃ (pH ~8.2). Note: Cold temperatures prevent the hydrolysis of the imidate into the ester.
Extraction: Immediately add 2.0 mL of MS-grade Dichloromethane (DCM) containing 10 µg/mL of an internal standard (e.g., naphthalene-d8). Vortex for 1 minute.
Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the lower organic (DCM) layer and dry it over anhydrous Na₂SO₄ to remove trace water.
Derivatization: Transfer 500 µL of the dried DCM extract to a 1.5 mL GC autosampler vial. Add 50 µL of BSTFA (containing 1% TMCS). Cap tightly and heat at 60°C for 30 minutes to silylate any carboxylic acids [4].
Instrumental Conditions:
Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) – Low bleed, optimal for MS detection of derivatized compounds.
Injection: 1 µL, Splitless mode, Inlet at 250°C (Deactivated single taper liner with glass wool).
Detector: MS (EI mode, 70 eV), Scan range m/z 50–350.
Data Presentation & Performance Comparison
The tables below synthesize the expected performance metrics based on standard pharmaceutical validation guidelines (ICH Q2) when applying the methodologies described above.
Table 1: Comparison of Sample Preparation Techniques
Technique
Target Impurities
Matrix Modifier/Reagent
Primary Advantage
Primary Limitation
Direct Dissolution
None (Not Recommended)
Methanol / Water
Fast preparation
Destroys GC column; severe peak tailing
HS-GC (Neutralized)
Methanol, Nitrile
DMSO + Imidazole
Matrix isolation; high sensitivity for volatiles
Cannot detect heavy amides or acids
LLE + Derivatization
Amides, Acids, Esters
NaHCO₃ / DCM + BSTFA
Excellent recovery of semi-volatiles; MS compatible
Labor-intensive; risk of sample hydrolysis
Table 2: GC Column Chemistry Comparison for Imidate Impurities
Column Phase
Polarity
Recommended Application
Performance with Thiophene Derivatives
DB-1 (100% Dimethylpolysiloxane)
Non-polar
General boiling point separation
Poor retention of highly polar amides.
DB-5ms (5% Diphenyl)
Low-polar
GC-MS of derivatized extracts (Protocol 2)
Excellent peak shape for TMS-derivatives; low bleed.
DB-624 (6% Cyanopropylphenyl)
Mid-polar
HS-GC of volatile impurities (Protocol 1)
Superior resolution between methanol and thiophene-2-carbonitrile.
DB-WAX (Polyethylene Glycol)
Polar
Direct injection of free bases
High Risk: Highly susceptible to degradation if trace HCl remains.
Table 3: Representative Validation Metrics
Analyte
Method
Limit of Quantitation (LOQ)
Recovery (% at 100 ppm)
Precision (% RSD, n=6)
Methanol
HS-GC-FID
5 ppm
98.5 ± 2.1%
1.8%
Thiophene-2-carbonitrile
HS-GC-FID
2 ppm
101.2 ± 1.5%
1.2%
Thiophene-2-carboxamide
LLE GC-MS
0.5 ppm
94.3 ± 3.4%
3.1%
Thiophene-2-carboxylic acid (as TMS)
LLE GC-MS
0.1 ppm
96.8 ± 2.8%
2.5%
Conclusion
The successful GC analysis of methyl thiophene-2-carboximidate hydrochloride relies entirely on protecting the chromatographic system from the destructive effects of its hydrochloride salt form. By strategically employing in-situ neutralization with imidazole for volatile headspace analysis, and mild alkaline liquid-liquid extraction coupled with BSTFA derivatization for semi-volatiles, analysts can achieve robust, reproducible, and highly sensitive impurity profiles without compromising instrument longevity.
References
Puranik, S. B., Pawar, V. R., Lalitha, N., Sanjay Pai, P. N., & Rao, G. K. (2009). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Pakistan Journal of Pharmaceutical Sciences, 22(4), 410-414. URL: [Link]
Operational Guide for the Safe Handling and Disposal of Methyl Thiophene-2-Carboximidate Hydrochloride As a Senior Application Scientist, I recognize that the safe management of complex organic salts requires moving beyo...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide for the Safe Handling and Disposal of Methyl Thiophene-2-Carboximidate Hydrochloride
As a Senior Application Scientist, I recognize that the safe management of complex organic salts requires moving beyond generic safety data sheets. Methyl thiophene-2-carboximidate hydrochloride (CAS: 54610-49-0) is a highly reactive Pinner salt derivative. Its disposal is non-trivial because the molecule contains three distinct heteroatomic hazards: sulfur (within the thiophene ring), nitrogen (within the carboximidate group), and chlorine (as a hydrochloride salt)[1].
When managing this compound, every operational choice must be grounded in its fundamental chemistry. This guide provides a self-validating, step-by-step operational framework for researchers and safety officers to ensure regulatory compliance, environmental protection, and absolute laboratory safety.
Chemical Profile & Mechanistic Causality
To design an effective disposal strategy, we must first understand the molecular vulnerabilities and combustion byproducts of the compound.
High. As an imidate hydrochloride, it readily hydrolyzes in the presence of water to form methyl thiophene-2-carboxylate, releasing corrosive hydrogen chloride (HCl) gas.
High-temperature incineration equipped with an afterburner and an alkaline scrubber[3].
Causality Insight: The presence of the hydrochloride salt means that introducing aqueous basic solutions too early during a spill can cause a rapid exothermic free-basing reaction, releasing volatile free imidate and toxic HCl vapor. Therefore, dry collection methods are mandatory for initial spill containment.
Disposal and Treatment Pathway
Because of the heteroatoms (S, N, Cl), standard solvent incineration is insufficient. The disposal facility must be explicitly equipped to handle acid gases and nitrogenous byproducts. The following diagram illustrates the necessary logistical workflow for complete molecular destruction.
Caption: Disposal and Treatment Pathway for Methyl thiophene-2-carboximidate hydrochloride.
In the event of a spill, immediate action is required to mitigate inhalation risks from aerosolized dust and HCl off-gassing. This protocol utilizes a dry-to-wet approach to safely neutralize the chemical while preventing dangerous side reactions.
Phase 1: Isolation and Dry Containment
Evacuate and Ventilate: Immediately clear the area of unprotected personnel. Ensure local exhaust ventilation (fume hoods) is operating at maximum capacity.
Don Appropriate PPE: Wear a NIOSH-approved respirator (N95 or P100 for dust; acid gas cartridge if moisture is present), heavy-duty nitrile gloves, and chemical splash goggles.
Dry Collection: Do not apply water. Use a non-sparking brush and dustpan to carefully sweep up the solid powder. Alternatively, use a HEPA-filtered vacuum dedicated to hazardous chemical cleanup.
Primary Packaging: Transfer the collected solid into a dry, sealable, high-density polyethylene (HDPE) container.
Phase 2: Chemical Neutralization (Self-Validating System)
Causality Insight: Once the bulk solid is removed, residual traces must be chemically deactivated. We use a mild base (sodium bicarbonate) rather than a strong base (NaOH) to prevent violent exothermic hydrolysis and localized boiling.
Prepare Neutralizing Agent: Create a 5-10% (w/v) aqueous solution of sodium bicarbonate (NaHCO3).
Application: Lightly spray the affected surface with the bicarbonate solution. A slight effervescence (bubbling) may occur as residual HCl is neutralized into sodium chloride and CO2.
Validation: Wipe the surface with pH indicator paper. The protocol is successfully validated when the surface reads a neutral pH (7.0 - 7.5).
Final Cleanup: Wipe the area with damp paper towels, place all contaminated materials into the hazardous waste container, and label it appropriately.
Standard Operating Procedure: Waste Segregation and Disposal
Proper logistical planning prevents dangerous incompatibilities in the waste accumulation area.
Step 1: Waste Classification
Classify the material strictly as "Halogenated, Sulfur-Containing Organic Waste." Do not commingle this waste with non-halogenated solvents, as this drastically increases disposal costs and forces the entire volume to be treated under stricter, more expensive environmental compliance protocols[4].
Step 2: Storage Logistics
Store the waste in a cool, dry environment away from direct sunlight. Ensure the waste container is tightly sealed to prevent atmospheric moisture from entering, which would initiate hydrolysis and pressurize the container with HCl gas[1].
Step 3: Incineration Requirements
Contract a licensed hazardous waste disposal facility capable of handling complex heteroatomic organics. You must verify that the facility utilizes:
High-Temperature Incineration: Required to fully break the highly stable thiophene aromatic ring.
Afterburner: Required to ensure complete thermal destruction of the carboximidate nitrogen, preventing the release of toxic Nitrogen oxides (NOx)[3].
Alkaline Scrubber System: Required to capture and neutralize Sulfur oxides (SOx) and Hydrogen chloride (HCl) generated during combustion, preventing acid rain precursors from entering the atmosphere.
By strictly adhering to these causally-driven protocols, laboratories can handle Methyl thiophene-2-carboximidate hydrochloride with complete confidence, ensuring absolute safety and environmental integrity.
Personal protective equipment for handling Methyl thiophene-2-carboximidate hydrochloride
This guide provides essential safety protocols and operational procedures for the handling of Methyl thiophene-2-carboximidate hydrochloride. It is designed for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and operational procedures for the handling of Methyl thiophene-2-carboximidate hydrochloride. It is designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment by establishing a self-validating system of protocols. The information herein synthesizes technical data with field-proven insights to explain not just the "how," but the critical "why" behind each safety measure.
Hazard Identification and Risk Assessment
Methyl thiophene-2-carboximidate hydrochloride is an organic compound that requires careful handling due to its potential health hazards. A thorough risk assessment is the foundation of safe laboratory practice.
Primary Hazards : Based on data from analogous compounds, the primary hazards associated with this chemical are significant eye and skin irritation.[1][2] The hydrochloride salt can hydrolyze on contact with moisture (e.g., on skin or mucous membranes) to form hydrochloric acid, contributing to its corrosive potential.
Inhalation : As a solid powder, it can form dust, which may cause respiratory tract irritation.[2]
Chemical Reactivity : The thiophene moiety suggests potential reactivity with strong oxidizing agents. As a hydrochloride salt, it will react with strong bases to liberate the free base and should be stored separately.[4]
Due to these hazards, all handling of Methyl thiophene-2-carboximidate hydrochloride must be performed within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following table outlines the minimum PPE requirements for various laboratory tasks involving this compound.
Task
Required Engineering Controls
Minimum PPE
Rationale / Key Considerations
Weighing and Aliquoting (Solid)
Chemical Fume Hood or Ventilated Balance Enclosure
Protects against residual chemical contamination on surfaces.
Spill Cleanup
N/A
- Chemical-Resistant Gloves (e.g., Neoprene or Butyl Rubber)- Chemical Splash Goggles- Chemical-Resistant Coveralls or Apron- Appropriate Respirator
Enhanced PPE is required to manage the increased and unpredictable exposure risk during a spill.[7]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to preventing accidents and ensuring chemical stability.
Handling:
Preparation : Before handling, ensure that an eyewash station and safety shower are accessible and unobstructed.[4]
Location : Conduct all manipulations that may generate dust or aerosols, such as weighing and solution preparation, inside a certified chemical fume hood.[2]
Transfer : When transferring the solid, use a spatula or scoop to minimize dust formation. Avoid pouring the dry powder.
Hygiene : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][3] Do not eat, drink, or smoke in the laboratory area.
Storage:
Container : Store in a tightly sealed, properly labeled container.[8]
Environment : Keep in a cool, dry, and well-ventilated area.[4]
Incompatibilities : Store separately from strong oxidizing agents and bases.[4]
Emergency Response Procedures
Immediate and correct response to an exposure or spill can significantly mitigate potential harm.
Personal Exposure:
Eye Contact : This is a medical emergency. Immediately flush the eyes with copious amounts of lukewarm water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing.[1][9][10] Remove contact lenses if present and easy to do.[10][11] Seek immediate medical attention from an ophthalmologist.[10]
Skin Contact : Remove all contaminated clothing immediately.[1] Wash the affected skin area thoroughly with soap and water for at least 15 minutes.[3][12] Seek medical attention if irritation develops or persists.
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water.[3] Seek immediate medical attention.[1]
Chemical Spill Response:
The procedure for responding to a spill depends on its size and nature. The following workflow provides a logical decision-making process.
Caption: Workflow for responding to a chemical spill.
Waste Disposal Plan
Improper disposal of chemical waste poses a significant risk to the environment and public health.
Waste Collection : All waste materials containing Methyl thiophene-2-carboximidate hydrochloride, including contaminated solids (e.g., absorbent materials, gloves, weigh paper) and solutions, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[8]
Container Labeling : The waste container label must include the full chemical name, concentration, and associated hazards (e.g., "Irritant," "Toxic").
Disposal Route : The collected waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor.[1][3] Do NOT dispose of this chemical down the drain.[8] While some neutralized hydrochloride salts can be drain-disposed in very dilute forms, this is not recommended for this compound without explicit institutional approval and adherence to local regulations.[13][14]
Empty Containers : Empty containers that held the chemical must be triple-rinsed with a suitable solvent (e.g., water or methanol). The rinsate must be collected and disposed of as hazardous waste.[15]
By adhering to these comprehensive guidelines, you can effectively manage the risks associated with Methyl thiophene-2-carboximidate hydrochloride, ensuring a safe and productive research environment.
References
Emergency Procedures for Incidents Involving Chemicals . Research Safety, University of Kentucky. [Link]
First Aid Procedures for Chemical Hazards . National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]
First Aid: Chemical Exposure . UMass Memorial Health. [Link]
Hazard Summary: Thiophene . New Jersey Department of Health. [Link]